calphostin C
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Calphostin C is a potent inhibitor of protein kinase C (IC50 = 0.05 mM). Calphostin C also inhibits protein kinase A at much higher concentrations (IC50>50mM). Calphostin-c inhibits protein kinase C (PKC) isoenzymes by covalent modification of the lipid binding regulatory domain. Exposure of cells to calphostin-c elicits PKC independent effects including disruption of intracellular transport, growth inhibition, and stimulation of apoptosis suggesting actions at additional targets. Phospholipase D (PLD) enzymes are targets for activation by PKC /so/ ... the PKC isoenzyme selectivity for activation of two mammalian PLD enzymes, PLD1 and PLD2, by PKC /were investigated/. ..../Examining/ the sensitivity of this process to widely used PKC inhibitors /resulted in/ the surprising finding that calphostin-c is a potent direct inhibitor of PLD1 and PLD2. In vitro, calphostin-c inhibits activity of both PLD1 and PLD2 with an IC(50) of approximately 100 nM. Inhibition is not overcome by protein and lipid activators of these enzymes and does not involve blockade of phosphatidylinositol 4,5-bisphosphate-dependent PLD binding to substrate containing liposomes. Studies using a series of deletion and point mutants of the enzymes suggest that calphostin-c targets the PLD catalytic domain. Inhibition of PLD by calphostin-c in vitro involves stable and apparently irreversible modification of the enzyme. Activity of both PLD1 and PLD2 can be inhibited by calphostin-c treatment of intact cells in a manner that is independent of upstream actions of PKC. Our results suggest that inhibition of PLD1 and PLD2 may explain some of the PKC-independent effects of calphostin-c observed when the compound is applied to intact cells. Vascular smooth muscle cells (VSMCs) play a major role in the development of atherosclerotic and restenotic lesions. The apoptotic process has been implicated in the development of this pathology. ... This study ... characterized the induction of apoptosis by calphostin C (CC), a protein kinase C (PKC) inhibitor, in primary human coronary artery smooth muscle cells in the presence and absence of insulin-like growth factor-I (IGF-I). Additionally, ... signal transduction pathways important for IGF-I mediated protection /were investigated/. Calphostin C induced apoptosis, as measured by terminal deoxy-UTP nick-end labeling (TUNEL), in a time- and dose-dependent manner, approaching 20% within 6 hr of 50 nM calphostin C treatment. The amount of apoptosis increased to 44.58+/-8.08%, 47.54+/-1.66% and 78.1+/-11.9% after 8, 10 and 12 hr of treatment, respectively (p<0.01 vs. control). IGF-I offered significant protection (p<0.05) at 8 and 10 hr of treatment (60.6% and 52.5% protection, respectively). DNA ELISA confirmed the apoptotic effect of calphostin C and the protective effect of IGF-I. After 6 hr of calphostin C treatment, DNA ELISA revealed 11.20+/-1.53 fold greater apoptosis as compared to baseline values. IGF-I treatment offered a level of protection of 46.6% as measured by DNA ELISA (p=0.06). Apoptosis was further qualitatively confirmed by time-lapse video microscopy and scanning electron microscopy. Interestingly, inhibitors of phosphatidylinositol-3-kinase (PI-3-K), p38 and extracellular regulated kinase (ERK) activation significantly (p<0.05 vs. calphostin C only treatment) increased apoptosis when used in conjunction with calphostin C. Inhibitors of phospatidylinositol-3-kinase and ERK activation reversed IGF-I protection. However, the p38 inhibitor SB203580 failed to reverse IGF-I protection. ... ...Tissue transglutaminase (tTG) has been recognized as a mediator of apoptosis in various experimental models. ... Activation of tTG in cells exposed to the apoptotic inducer calphostin C triggers the crosslinking of dual leucine zipper-bearing kinase (DLK), a proapoptotic kinase acting as an essential component of the c-Jun amino-terminal kinase (JNK) signaling pathway. As a consequence of this observation, ... experiments to investigate the functional relevance of DLK oligomerization in tTG-mediated apoptosis /were undertaken/. /The/ results indicate that, in cells undergoing calphostin C-induced apoptosis, tTG-dependent DLK oligomerization occurs early in the apoptotic response. Both immunocomplex kinase assays and immunoblotting with phosphospecific antibodies revealed that oligomer formation by tTG-mediated crosslinking reactions significantly enhanced the kinase activity of DLK and its ability to activate the JNK pathway. Moreover, functional studies demonstrate that tTG-mediated oligomerization of wild-type DLK sensitizes cells to calphostin C-induced apoptosis, while crosslinking of a kinase-inactive variant of DLK does not. Collectively, these data strongly suggest that tTG facilitates apoptosis, at least partly, by oligomerization and activation of the proapoptotic kinase DLK. For more Mechanism of Action (Complete) data for CALPHOSTIN C (11 total), please visit the HSDB record page. |
|---|---|
Molecular Formula |
C44H38O14 |
Molecular Weight |
790.8 g/mol |
IUPAC Name |
[(2R)-1-[3,10-dihydroxy-12-[(2R)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate |
InChI |
InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m1/s1 |
InChI Key |
LSUTUUOITDQYNO-NHCUHLMSSA-N |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
Isomeric SMILES |
C[C@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@@H](C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
Color/Form |
Red to brown powder |
solubility |
DMF /dimethylformamide/ 1 mg/mL; DMSO /dimethylsulfoxide/ 1 mg/mL; ethanol 1 mg/mL |
Origin of Product |
United States |
Foundational & Exploratory
Calphostin C: A Technical Guide to its Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calphostin C, a potent and selective inhibitor of protein kinase C (PKC), stands as a significant discovery from the fungal kingdom. Isolated from the culture broth of Cladosporium cladosporioides, this perylenequinone natural product has garnered substantial interest within the scientific community due to its unique light-dependent mechanism of action and its potential as a therapeutic agent, particularly in oncology. This technical guide provides an in-depth overview of the discovery of this compound, detailing the fermentation, isolation, and structure elucidation processes. It further outlines the experimental protocols for assessing its biological activity and presents key quantitative data on its inhibitory and cytotoxic effects. Finally, this guide illustrates the molecular mechanism of this compound through signaling pathway and experimental workflow diagrams, offering a comprehensive resource for researchers in drug discovery and development.
Introduction
The protein kinase C (PKC) family of serine/threonine kinases plays a pivotal role in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. The quest for specific and potent PKC inhibitors has led to the exploration of natural product libraries, a rich source of chemical diversity and biological activity.
In 1989, a research group led by Kobayashi reported the discovery of a novel complex of compounds, termed calphostins, from the culture broth of the fungus Cladosporium cladosporioides.[2] Among these, this compound (also known as UCN-1028C) emerged as a highly potent and specific inhibitor of PKC.[3] What sets this compound apart is its unique light-dependent mechanism of inhibition, a property that has been harnessed for targeted therapeutic strategies.[4] This guide delves into the technical aspects of this compound's journey from a fungal metabolite to a valuable tool in biomedical research.
Discovery and Isolation of this compound
The discovery of this compound was the result of a targeted screening program for PKC inhibitors from microbial sources.[5] The producing organism, a strain of the fungus Cladosporium cladosporioides, was identified as a source of this novel bioactive compound.[6][7] The following sections detail the key experimental procedures for its production and purification.
Fermentation of Cladosporium cladosporioides
The production of this compound is achieved through the submerged fermentation of Cladosporium cladosporioides. While the original publication by Kobayashi et al. provides the foundational methodology, the following protocol is a generalized representation based on their work and standard mycological fermentation practices.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A seed culture of Cladosporium cladosporioides is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) and incubating for 2-3 days at 28°C with shaking.
-
Production Medium: A production medium rich in carbon and nitrogen sources is sterilized. A typical medium might consist of glucose, peptone, yeast extract, and inorganic salts.
-
Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a fermenter under controlled conditions of temperature (e.g., 28°C), pH, and aeration for a period of 4-7 days. The production of this compound is monitored throughout the fermentation process.
Extraction and Purification
Following fermentation, this compound is extracted from the culture broth and mycelium and purified to homogeneity using a series of chromatographic techniques.
Experimental Protocol: Extraction and Purification
-
Extraction: The culture broth is separated from the mycelium by filtration or centrifugation. The mycelium is then extracted with an organic solvent such as acetone or methanol to recover the intracellular this compound. The solvent extract is concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the calphostin complex.
-
Adsorption Chromatography: Further purification can be achieved using a non-porous resin such as Diaion HP-20SS.
-
Size-Exclusion Chromatography: Final purification is often performed using a Sephadex LH-20 column to yield pure this compound.
-
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain a highly pure solid.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]
Biological Activity and Mechanism of Action
This compound is a potent and highly specific inhibitor of protein kinase C.[3] Its mechanism of action is unique and involves a light-dependent interaction with the regulatory domain of the enzyme.
Protein Kinase C Inhibition
This compound inhibits PKC by competing with diacylglycerol (DAG) and phorbol esters for their binding site on the C1 domain of the enzyme.[4] This interaction prevents the conformational changes required for PKC activation. A crucial aspect of this inhibition is its dependence on light.[4] Exposure to ordinary fluorescent light is sufficient to activate this compound, leading to irreversible inhibition of PKC.[4]
Experimental Protocol: Protein Kinase C Inhibition Assay
A common method to assess PKC inhibition is a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, a specific PKC substrate peptide, phospholipids (as cofactors), and the PKC enzyme.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. Control reactions without the inhibitor are also prepared.
-
Light Activation: The reaction mixtures are exposed to a light source for a defined period to activate the this compound.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing and Scintillation Counting: The paper is washed to remove unincorporated [γ-³²P]ATP, and the amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Cytotoxicity
The inhibition of PKC by this compound leads to downstream effects on cell signaling pathways, ultimately resulting in cytotoxicity in various cancer cell lines.[3] This cytotoxic activity is also light-dependent.[4]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound. Control wells with untreated cells are also included.
-
Light Exposure: The plate is exposed to light to activate the this compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound, and the IC50 value (the concentration that causes 50% inhibition of cell growth) is determined.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₄H₃₈O₁₄ | [8] |
| Molecular Weight | 790.8 g/mol | [8] |
| Appearance | Red to brown powder | [6] |
| Solubility | Soluble in DMSO, ethanol |
Table 2: Inhibitory Activity of this compound against Protein Kinases
| Kinase | IC₅₀ (µM) | Reference |
| Protein Kinase C | 0.05 | [3] |
| cAMP-dependent Protein Kinase | > 50 | [3] |
| Tyrosine-specific Protein Kinase | > 50 | [3] |
Table 3: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Malignant Glioma Cells | Brain Cancer | ~ 40 - 60 | |
| MCF-7 | Breast Cancer | 50 | [9] |
| PANC-1 | Pancreatic Cancer | 50 | [9] |
| U251 | Glioblastoma | 30 | [9] |
Visualizations
The following diagrams illustrate the key processes and pathways related to this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Caption: Simplified signaling pathway of PKC and the inhibitory action of this compound.
Conclusion
This compound, discovered from the fungus Cladosporium cladosporioides, represents a landmark in the field of protein kinase C inhibitors. Its potent and selective activity, coupled with a unique light-dependent mechanism of action, has made it an invaluable tool for studying PKC-mediated signaling pathways. The detailed methodologies for its production, purification, and biological evaluation provided in this technical guide offer a comprehensive resource for researchers. As our understanding of the intricate roles of PKC in disease progresses, this compound and its analogs will undoubtedly continue to be instrumental in the development of novel therapeutic strategies, particularly in the realm of photodynamic therapy for cancer.
References
- 1. Calphostin (UCN1028) and calphostin related compounds, a new class of specific and potent inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
- 3. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C by this compound is light-dependent [pubmed.ncbi.nlm.nih.gov]
- 5. Cladosporium Species Recovered from Clinical Samples in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. agscientific.com [agscientific.com]
- 9. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Calphostin C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Calphostin C. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in protein kinase C (PKC) inhibition.
Chemical Structure and Properties
This compound is a naturally occurring polycyclic aromatic compound isolated from the fungus Cladosporium cladosporioides.[1] Its unique structure is central to its potent and specific biological activity.
Chemical Name: (1R)-2-[12-[(2R)-2-(Benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethylcarbonic acid 4-hydroxyphenyl ester[2]
Alternative Names: UCN-1028C, PKF 115-584[2]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₃₈O₁₄ | [3] |
| Molecular Weight | 790.8 g/mol | [3] |
| CAS Number | 121263-19-2 | [3] |
| Appearance | Light brown lyophilized solid | [4] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [5] |
| Storage Temperature | -20°C | [3] |
Biological Properties
This compound is a potent and highly selective inhibitor of Protein Kinase C (PKC).[1][6] Its inhibitory activity is notably light-dependent.
| Property | Value | Reference |
| Target | Protein Kinase C (PKC) | [1] |
| IC₅₀ (PKC) | 50 nM | [2][6] |
| Selectivity | >1000-fold selective over PKA and tyrosine-specific protein kinase | [1][2] |
| Mechanism of Action | Targets the regulatory domain of PKC | [1][2] |
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effect on Protein Kinase C (PKC) through a unique, light-dependent mechanism. It targets the regulatory domain of PKC, specifically competing with diacylglycerol (DAG) and phorbol esters for their binding site.[1][4] This interaction prevents the activation of PKC, thereby blocking its downstream signaling cascades. The inhibitory action of this compound is irreversible upon photo-oxidation.[7]
The activation of this compound by light is a critical aspect of its function, making it a valuable tool for spatio-temporal control of PKC inhibition in research settings.
Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the PKC signaling pathway by this compound.
Caption: Inhibition of the PKC signaling pathway by this compound.
Beyond its primary role as a PKC inhibitor, this compound has been reported to have other biological effects, including the induction of apoptosis and endoplasmic reticulum (ER) stress in cancer cells.[7] It has also been shown to antagonize the Tcf/β-catenin complex.[2]
Experimental Protocols
General Workflow for Using this compound in Cell Culture
The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured cells.
Caption: A general experimental workflow for using this compound.
Detailed Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on PKC activity in vitro. This is a representative protocol and may require optimization for specific experimental conditions.
Materials:
-
Purified Protein Kinase C (PKC) enzyme
-
PKC substrate (e.g., a specific peptide or histone H1)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Fluorescent light source
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the reaction mixture containing the assay buffer, lipid activator, and PKC substrate.
-
Prepare the ATP solution containing [γ-³²P]ATP.
-
-
Assay Setup:
-
In separate microcentrifuge tubes, add the reaction mixture.
-
Add the desired concentration of this compound or vehicle (DMSO) to the respective tubes.
-
Add the purified PKC enzyme to all tubes.
-
Pre-incubate the mixture in the dark for 10 minutes at 30°C.
-
-
Photoactivation:
-
Expose the tubes to a fluorescent light source for a defined period (e.g., 15-30 minutes) at a fixed distance. A control set of tubes should be kept in the dark.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding the [γ-³²P]ATP solution to each tube.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
-
Termination of Reaction and Detection:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Transfer the washed papers to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PKC inhibition for each concentration of this compound by comparing the radioactivity of the this compound-treated samples to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Conclusion
This compound is a powerful and specific tool for the study of Protein Kinase C signaling. Its light-dependent mechanism of action offers unique advantages for researchers seeking to control PKC inhibition with high temporal and spatial resolution. This guide provides essential information for the effective use of this compound in a research setting. As with any potent biological inhibitor, careful experimental design and appropriate controls are crucial for obtaining reliable and interpretable results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deletion analysis of protein kinase C inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Calphostin C: A Technical Guide to its Mechanism of Action on Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calphostin C, a secondary metabolite isolated from the fungus Cladosporium cladosporioides, is a potent and highly specific inhibitor of Protein Kinase C (PKC).[1][2] Its unique mechanism of action, which involves a light-dependent interaction with the regulatory domain of PKC, distinguishes it from many other kinase inhibitors.[1][3] This technical guide provides an in-depth overview of the molecular interactions, inhibitory kinetics, and cellular effects of this compound on PKC. It is intended to serve as a comprehensive resource for researchers in cell biology, pharmacology, and drug development. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated pathways and workflows.
Mechanism of Action
This compound exerts its inhibitory effect on Protein Kinase C through a multi-step, light-dependent mechanism that targets the regulatory domain of the enzyme.
Targeting the C1 Domain
PKC activation is initiated by the binding of diacylglycerol (DAG) or its functional analogs, phorbol esters, to the C1 domain within the regulatory region of the enzyme.[4][5] this compound functions as a competitive inhibitor at this site, directly competing with DAG and phorbol esters for binding.[1][3] This interaction prevents the conformational changes necessary for PKC activation.
Light-Dependent Inhibition
A critical and unusual feature of this compound's activity is its dependence on light.[3] The polycyclic aromatic structure of this compound absorbs light, particularly in the visible and ultraviolet ranges.[3] Upon photoactivation, this compound is thought to induce an irreversible oxidative modification of the PKC enzyme, locking it in an inactive state.[6] This light-dependent activity allows for precise spatiotemporal control of PKC inhibition in experimental settings.
Specificity for PKC
This compound demonstrates remarkable specificity for PKC over other protein kinases. Early studies revealed that it is approximately 1000 times more inhibitory towards PKC than to cAMP-dependent protein kinase (PKA) and tyrosine-specific protein kinase.[2] This specificity is attributed to its unique mechanism of targeting the regulatory C1 domain, which is not present in many other kinase families.[2][7]
Dual Concentration-Dependent Role
Recent evidence suggests that this compound can have a dual role depending on its concentration. At lower concentrations (typically <200 nM), it acts as a potent inhibitor of PKC.[4] However, at higher concentrations (>2 µM), and in the presence of light, this compound can paradoxically lead to PKC activation.[4] This is believed to occur through the generation of singlet oxygen, which causes structural changes in the endoplasmic reticulum, leading to calcium leakage and subsequent activation of calcium-sensitive PKC isoforms.[4]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified across various studies and PKC isoforms. The following tables summarize the key inhibition constants.
| Parameter | Value | Target | Source |
| IC₅₀ | 0.05 µM (50 nM) | Rat Brain PKC | [2][5][8] |
| IC₅₀ | ~40 - 60 nM | Malignant Glioma Cells | [8] |
| 50% Inhibition | 75-100 nM | PKC-alpha | [9] |
| 50% Inhibition | 75-100 nM | PKC-epsilon | [9] |
Table 1: In Vitro and Cellular IC₅₀ Values for this compound
| Kinase | IC₅₀ |
| Protein Kinase C (PKC) | 0.05 µM |
| cAMP-dependent Protein Kinase (PKA) | > 50 µM |
| Tyrosine-specific Protein Kinase | > 50 µM |
Table 2: Specificity of this compound for PKC Compared to Other Kinases[2]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the mechanism of this compound action.
References
- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Investigation of Protein Kinase C Inhibitors: Total Syntheses of (+)-Calphostin D, (+)- Phleichrome, Cercosporin and New Photoactive Perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. [3H]Phorbol 12,13-dibutyrate binding assay for protein kinase C and related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Calphostin C: A Technical Guide to its Light-Dependent Inhibition of Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calphostin C, a polycyclic hydrocarbon isolated from the fungus Cladosporium cladosporioides, is a potent and highly specific inhibitor of Protein Kinase C (PKC).[1][2] A unique characteristic of this compound is its absolute dependence on light for its inhibitory activity.[3] This property has made it a valuable tool in cell biology research for the acute and localized inhibition of PKC and has garnered interest for its potential in photodynamic therapy (PDT).[4] This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, experimental protocols for its study, and quantitative data regarding its efficacy.
Mechanism of Action: A Light-Driven Interaction
This compound exerts its inhibitory effect by targeting the regulatory domain of PKC, specifically the C1 domain, which is responsible for binding diacylglycerol (DAG) and phorbol esters.[2][5] By competing with these endogenous activators, this compound prevents the conformational changes required for PKC activation.[3]
Crucially, this inhibition is contingent upon the presence of light.[3] In the dark, this compound has a negligible effect on PKC activity. Upon exposure to light, particularly in the visible and ultraviolet ranges, this compound becomes photoactivated.[3] This photoactivation process is believed to involve the generation of reactive oxygen species (ROS), such as singlet oxygen, which then leads to the irreversible oxidative modification and inactivation of PKC.[6]
Interestingly, at high concentrations (greater than 2 µM), and in the presence of light, this compound can paradoxically lead to the activation of PKC. This is attributed to the substantial production of singlet oxygen, which can cause the release of calcium ions from the endoplasmic reticulum, a key event in the activation of certain PKC isoforms.[5]
Quantitative Data
The inhibitory potency of this compound is significantly enhanced by the presence of light. The following tables summarize the available quantitative data on its efficacy.
| Inhibitor | Target | IC50 (Light) | IC50 (Dark) | Conditions | Reference |
| This compound | Protein Kinase C | 0.05 µM | > 50 µM | In vitro PKC assay | [1][2] |
Table 1: Light-Dependent Inhibition of Protein Kinase C by this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of PKC activity. The dramatic difference in IC50 values between light and dark conditions highlights the photo-dependent nature of the inhibition.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is a generalized procedure for measuring PKC activity in vitro and can be adapted to assess the inhibitory effect of this compound.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
ATP (including γ-³²P-ATP for radioactive detection)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
This compound
-
Light source (e.g., fluorescent lamp)
-
Phosphocellulose paper
-
Scintillation counter
-
Trichloroacetic acid (TCA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PS, DAG, PKC substrate, and the purified PKC enzyme.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures. For control experiments, add the vehicle (e.g., DMSO) alone.
-
Light Exposure: Expose one set of tubes to a light source for a defined period (e.g., 15-30 minutes) at a fixed distance. Keep a parallel set of tubes in the dark.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding ATP (spiked with γ-³²P-ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid or by adding TCA.
-
Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKC inhibition at each this compound concentration relative to the control and determine the IC50 value.
[³H]Phorbol Dibutyrate (PDBu) Binding Assay
This assay measures the binding of the phorbol ester [³H]PDBu to the C1 domain of PKC and can be used to assess the competitive binding of this compound.
Materials:
-
PKC-containing cell lysates or purified PKC
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin)
-
This compound
-
Light source
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the PKC source, [³H]PDBu at a fixed concentration, and binding buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations.
-
Light Exposure: Expose one set of tubes to a light source, while keeping a parallel set in the dark.
-
Incubation: Incubate the tubes at room temperature for a defined period (e.g., 30-60 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free [³H]PDBu.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding in the presence of different concentrations of this compound and calculate its ability to displace [³H]PDBu.
Visualizations
Caption: Mechanism of this compound's light-dependent inhibition of PKC.
Caption: Workflow for assessing this compound's inhibitory activity.
Conclusion
This compound's unique light-dependent mechanism of action makes it an invaluable tool for the precise temporal and spatial control of PKC activity in research settings. Its potent inhibitory effects upon photoactivation also underscore its potential as a photodynamic therapy agent. Understanding the nuances of its dose-dependent and light-dependent effects, as outlined in this guide, is crucial for its effective application in both basic research and translational studies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irreversible oxidative inactivation of protein kinase C by photosensitive inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Calphostin C and the Protein Kinase C Regulatory Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular interaction between the potent inhibitor calphostin C and the regulatory domain of Protein Kinase C (PKC). This compound, a secondary metabolite isolated from the fungus Cladosporium cladosporioides, is a highly specific and potent inhibitor of PKC, a family of enzymes crucial in cellular signal transduction.[1] This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying this interaction, and visualizes the relevant biological and experimental pathways.
Introduction to Protein Kinase C (PKC) and this compound
Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[2][3][4] PKC isozymes are broadly categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[2][3][4] The regulatory domain of conventional and novel PKC isoforms contains a crucial C1 domain, which serves as the binding site for the second messenger diacylglycerol (DAG) and phorbol esters.[5]
This compound is a well-characterized, cell-permeable, and highly specific inhibitor of PKC.[1] Its mechanism of action is unique as it targets the regulatory domain of PKC, specifically the C1 domain, rather than the ATP-binding site in the catalytic domain, which is the target for many other kinase inhibitors.[1] This specificity makes this compound an invaluable tool for dissecting PKC-dependent signaling pathways. A noteworthy characteristic of this compound is that its inhibitory activity is light-dependent.[6]
Molecular Interaction of this compound with the PKC Regulatory Domain
This compound exerts its inhibitory effect by competing with diacylglycerol (DAG) and phorbol esters for their binding site on the C1 domain of PKC.[1] This interaction prevents the conformational changes necessary for PKC activation. Studies have identified a specific region within the regulatory domain of PKCα, encompassing amino acid residues 92-140, as a critical determinant for the inactivation by this compound.[7] This sequence contains one of the phorbol ester-binding sites and is highly conserved among most PKC isoforms, explaining the broad activity of this compound against both conventional and novel PKCs.[7]
The interaction requires the presence of PKC-stimulating cofactors such as phosphatidylserine and phorbol esters, which suggests that these cofactors create a necessary template for the productive binding of this compound to the enzyme.[7] While a definitive crystal structure of the this compound-PKC C1 domain complex is not publicly available, molecular modeling studies of other ligands, such as phorbol esters, with the C1 domain provide insights into the potential binding mode of this compound.[8] Such models suggest that a combination of hydrophobic interactions and hydrogen bonds within the binding pocket are crucial for ligand recognition and affinity.[8]
Quantitative Data: Inhibition and Binding Affinity
| Parameter | Value | PKC Isoform(s) | Experimental Conditions | Reference(s) |
| IC₅₀ | 0.05 µM (50 nM) | Rat Brain PKC | In vitro kinase assay | [1] |
| IC₅₀ | 75-100 nM | PKC-α, PKC-ε | In vitro kinase assay | [7] |
| IC₅₀ | ~40 - 60 nM | Malignant glioma cells | Cell proliferation assay (light-treated) | |
| Selectivity | >1000-fold vs. PKA & Tyr-Kinase | PKA, Tyrosine-specific protein kinase | In vitro kinase assays (IC₅₀ > 50 µM) | [1] |
Signaling Pathways and Experimental Workflows
PKC Signaling Pathway
The activation of conventional and novel PKC isoforms is a critical downstream event of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling. Upon receptor activation, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, which, along with DAG, recruits cPKCs to the plasma membrane, leading to their activation. nPKCs are activated by DAG alone. Once active, PKC phosphorylates a wide array of substrate proteins, modulating their activity and leading to various cellular responses.
Mechanism of this compound Inhibition
This compound acts as a competitive inhibitor at the C1 domain of PKC. This domain is responsible for binding diacylglycerol (DAG), a crucial step in the activation of conventional and novel PKC isoforms. By occupying this binding site, this compound prevents the necessary conformational changes that lead to the release of the pseudosubstrate from the catalytic site, thereby keeping the enzyme in an inactive state.
Experimental Workflow: [³H]Phorbol Dibutyrate (PDBu) Competitive Binding Assay
This workflow outlines the key steps in a competitive binding assay to determine the ability of a compound like this compound to displace the binding of a radiolabeled phorbol ester, [³H]PDBu, to PKC.
Experimental Protocols
In Vitro PKC Kinase Inhibition Assay
This protocol is designed to measure the phosphotransferase activity of PKC in the presence of an inhibitor like this compound. The assay is based on the transfer of the γ-phosphate of [γ-³²P]ATP by PKC to a specific substrate peptide.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
This compound
-
Lipid activator (phosphatidylserine and diacylglycerol vesicles)
-
Assay Dilution Buffer (ADB)
-
[γ-³²P]ATP
-
Mg²⁺/ATP cocktail
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in the appropriate solvent. Sonicate the lipid activator on ice for at least one minute before use.
-
Reaction Setup: In a microcentrifuge tube on ice, add the following in order:
-
10 µL of substrate cocktail
-
10 µL of this compound dilution (or solvent for control)
-
10 µL of Assay Dilution Buffer
-
10 µL of the sonicated lipid activator
-
10 µL of purified PKC enzyme (25-100 ng)
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP mixture. Gently vortex and incubate the tubes at 30°C for 10 minutes.
-
Stop Reaction and Spot: Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper. Allow the liquid to absorb for 30 seconds.
-
Washing:
-
Immerse the P81 papers in a beaker containing 0.75% phosphoric acid.
-
Wash the papers thoroughly with multiple rinses of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for two minutes.
-
-
Quantification:
-
Transfer the dried P81 papers to scintillation vials.
-
Add 5 mL of scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (solvent only) and determine the IC₅₀ value.
(Protocol adapted from commercially available PKC assay kits and general kinase assay principles)[9][10][11][12]
[³H]Phorbol 12,13-Dibutyrate ([³H]PDBu) Competitive Binding Assay
This assay measures the ability of this compound to compete with the radiolabeled phorbol ester, [³H]PDBu, for binding to the C1 domain of PKC.
Materials:
-
Partially purified PKC or cell membrane preparations containing PKC
-
[³H]PDBu
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Phosphatidylserine
-
Bovine serum albumin (BSA)
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound. Prepare a stock solution of [³H]PDBu in a suitable solvent (e.g., DMSO). Prepare phosphatidylserine vesicles by sonication.
-
Binding Reaction: In a final volume of 250 µL, combine the following in assay tubes:
-
PKC preparation (e.g., 20-50 µg of membrane protein)
-
Phosphatidylserine (e.g., 50 µg/mL)
-
BSA (e.g., 0.1 mg/mL)
-
Varying concentrations of this compound (or solvent for total binding)
-
A fixed concentration of [³H]PDBu (typically at or below its K_d)
-
For non-specific binding, add a high concentration of unlabeled PDBu (e.g., 10 µM).
-
-
Incubation: Incubate the reaction tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in assay buffer.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound [³H]PDBu.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]PDBu binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
(Protocol synthesized from general competitive binding assay principles and available literature)[13][14][15][16][17]
Conclusion and Future Directions
This compound remains a cornerstone tool for studying PKC signaling due to its high potency and specific mechanism of targeting the regulatory C1 domain. This guide has provided a comprehensive overview of its interaction with PKC, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The provided visualizations of the PKC signaling pathway and experimental workflows serve to clarify these complex processes.
Future research should aim to fill the existing gaps in our understanding. The determination of precise binding affinities (Kᵢ and K_d) through biophysical techniques such as SPR and ITC would provide a more complete thermodynamic profile of the this compound-PKC interaction. Furthermore, obtaining a high-resolution crystal structure of this compound in complex with the PKC C1 domain would be invaluable for structure-based drug design, potentially leading to the development of novel, even more specific PKC modulators for therapeutic applications. The continued study of this compound and its interaction with PKC will undoubtedly yield further insights into the intricate world of cellular signaling.
References
- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein Kinase C (PKC) [sigmaaldrich.com]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. C1 domain - Wikipedia [en.wikipedia.org]
- 6. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deletion analysis of protein kinase C inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular interaction model for the C1B domain of protein kinase C-gamma in the complex with its activator phorbol-12-myristate-13-acetate in water solution and lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. abcam.com [abcam.com]
- 12. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. giffordbioscience.com [giffordbioscience.com]
Calphostin C Phototoxicity: A Technical Guide on the Core Mechanisms Involving Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calphostin C, a polycyclic hydrocarbon derived from the fungus Cladosporium cladosporioides, is a potent and specific inhibitor of protein kinase C (PKC).[1][2][3][4] A critical and often overlooked characteristic of this compound is its light-dependent mechanism of action, which leads to significant phototoxicity through the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the mechanisms underlying this compound's phototoxicity, its relationship with ROS, and the downstream cellular consequences. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the involved signaling pathways and experimental workflows to support researchers in the fields of cell biology, oncology, and drug development.
Introduction: The Dual Nature of this compound
This compound is widely recognized for its ability to inhibit PKC by competing with diacylglycerol and phorbol esters at their binding site in the regulatory domain.[1][2] However, its potent biological activity is intrinsically linked to its photosensitive nature.[1] Exposure to visible light, including ordinary fluorescent light, is a prerequisite for its inhibitory and cytotoxic effects.[1][5] This light dependency transforms this compound into a photodynamic agent, initiating a cascade of oxidative events that are central to its cellular impact.
The Core Mechanism: Light-Induced Generation of Reactive Oxygen Species
The phototoxicity of this compound is driven by its function as a photosensitizer. Upon illumination with visible light, this compound absorbs photons, transitioning to an excited state. This energy is then transferred to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS).
Electron Paramagnetic Resonance (EPR) studies have identified the specific ROS generated by photoactivated this compound:
-
Singlet Oxygen (¹O₂): This is the principal ROS produced.[6]
-
Superoxide Anion Radical (O₂⁻): Generated to a lesser extent than singlet oxygen.[6]
-
Semiquinone Radical: This is also formed upon illumination.[6]
The generation of these ROS is crucial for the biological activities of this compound, including its well-known inhibition of PKC. The inactivation of PKC by this compound is an irreversible oxidative process that requires the presence of light and oxygen.[7] Physical quenchers of singlet oxygen, such as β-carotene and α-tocopherol, have been shown to reduce this inactivation, confirming the central role of ROS.[7]
Cellular Consequences of this compound-Mediated Phototoxicity
The ROS generated by photoactivated this compound induce a range of cytotoxic effects, impacting multiple cellular compartments and processes.
Oxidative Damage and Lipid Peroxidation
As a lipophilic molecule, this compound partitions into cellular membranes.[5][8] Upon photoactivation, the locally generated ROS, particularly singlet oxygen, initiate lipid peroxidation.[9][10] This process damages membrane integrity, leading to increased membrane permeability and disruption of cellular homeostasis.[8]
Induction of Apoptosis and Necrosis
This compound-mediated photodynamic therapy (PDT) is a potent inducer of programmed cell death. The specific cell death modality is dependent on the dose of this compound and the light exposure.
-
Apoptosis: At lower drug and light doses, this compound-PDT primarily induces apoptosis.[11] This is characterized by:
-
Necrosis: At higher concentrations and light doses, the mode of cell death can transition from apoptosis to necrosis.[11] This is a more inflammatory form of cell death resulting from severe cellular damage.
Endoplasmic Reticulum (ER) Stress
Photoactivated this compound has been shown to rapidly induce ER stress.[12] At high concentrations (>2 µM), it causes structural changes in the ER, such as vacuole formation, and triggers the leakage of calcium ions (Ca²⁺) from the ER into the cytosol.[13] This disruption of calcium homeostasis can further contribute to cellular dysfunction and cell death.
Signaling Pathways Modulated by Photoactivated this compound
The biological effects of this compound are a consequence of its interaction with several key signaling pathways.
Protein Kinase C (PKC) Inhibition and Activation
This compound's interaction with PKC is complex and concentration-dependent:
-
Inhibition (at low concentrations): At nanomolar concentrations (<200 nM), this compound acts as a potent, light-dependent inhibitor of PKC.[2][13] This inhibition is irreversible and occurs through oxidative modification of the enzyme.[7]
-
Activation (at high concentrations): Paradoxically, at micromolar concentrations (>2 µM), this compound can activate PKC in a light-dependent manner.[13] This activation is a secondary effect of ROS-induced ER stress and the subsequent release of Ca²⁺, which can activate calcium-sensitive PKC isoforms like PKCα.[13]
Concentration-dependent dual effects of this compound on PKC.
Apoptotic Signaling Cascade
The apoptotic pathway induced by this compound-PDT involves both extrinsic and intrinsic pathways.
Apoptotic pathways activated by this compound phototoxicity.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: Inhibitory Concentrations of this compound
| Target | IC₅₀ | Conditions | Reference |
| Protein Kinase C | 0.05 µM | In vitro | [2] |
| cAMP-dependent protein kinase | > 50 µM | In vitro | [2] |
| Tyrosine-specific protein kinase | > 50 µM | In vitro | [2] |
Table 2: Concentration-Dependent Effects on Cellular Processes
| Concentration | Effect | Cell Type | Conditions | Reference |
| < 200 nM | PKC Inhibition | Various | Light-dependent | [13] |
| > 2 µM | PKC Activation, Increased intracellular Ca²⁺, ER Stress | Various | Light-dependent | [13] |
| 250 nM | Induction of Apoptosis | NIH 3T3 cells | [14] | |
| 0.2 µg/mL (approx. 250 nM) | Synergistic induction of apoptosis with VP-16 | Lymphoma cells | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound phototoxicity.
General Workflow for Assessing this compound Phototoxicity
General experimental workflow for studying this compound phototoxicity.
Protocol for In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Method)
This protocol is adapted from standard phototoxicity testing guidelines.
-
Cell Culture:
-
Culture Balb/c 3T3 fibroblasts in appropriate media (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed cells in 96-well plates at a density that ensures they are in an exponential growth phase and form a sub-confluent monolayer at the time of treatment.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and add the this compound dilutions. Include solvent controls.
-
Incubate the plates for 1-2 hours in the dark at 37°C.
-
-
Irradiation:
-
Prepare two sets of plates for each concentration: one for irradiation (+L) and one for a dark control (-L).
-
Expose the +L plates to a non-cytotoxic dose of simulated solar light (UVA and visible spectrum). The light dose should be carefully controlled and measured.
-
Keep the -L plates in the dark at room temperature for the same duration as the irradiation.
-
-
Post-Incubation:
-
After irradiation, wash the cells with phosphate-buffered saline (PBS).
-
Add fresh culture medium to all wells.
-
Incubate the plates for 24 hours in the dark at 37°C.
-
-
Neutral Red Uptake Assay:
-
Prepare a 50 µg/mL solution of Neutral Red in culture medium.
-
Replace the medium in each well with the Neutral Red solution.
-
Incubate for 3 hours at 37°C to allow for dye uptake by viable cells.
-
Wash the cells with PBS.
-
Add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the solvent control.
-
Determine the IC₅₀ values for both the +L and -L conditions.
-
A significant difference in the IC₅₀ values between the irradiated and non-irradiated conditions indicates phototoxicity.
-
Protocol for Detection of Intracellular ROS
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA).
-
Cell Preparation:
-
Culture cells of interest in a suitable format (e.g., 6-well plates or chamber slides).
-
Treat the cells with this compound at the desired concentrations for a specified time in the dark.
-
-
Probe Loading:
-
Prepare a working solution of DCFH₂-DA (typically 5-10 µM) in serum-free medium.
-
Wash the cells with warm PBS.
-
Add the DCFH₂-DA solution to the cells and incubate for 30-60 minutes at 37°C in the dark. DCFH₂-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH₂, which is trapped within the cells.
-
-
Irradiation and Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium or buffer.
-
Expose the cells to light for the desired duration.
-
Immediately measure the fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. DCFH₂ is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Excitation and emission wavelengths for DCF are typically around 488 nm and 525 nm, respectively.
-
-
Controls:
-
Include a positive control (e.g., H₂O₂) to confirm probe activity.
-
Include negative controls (cells only, cells + this compound in the dark, cells + light only).
-
To confirm the role of specific ROS, pre-incubate cells with ROS scavengers (e.g., N-acetylcysteine for general ROS, sodium azide for singlet oxygen) before adding this compound and the probe.
-
Conclusion
This compound's phototoxicity is a defining feature of its biological activity, mediated by the light-dependent generation of reactive oxygen species. This property makes it a valuable tool for studying cellular signaling and a potential candidate for photodynamic therapy. A thorough understanding of its concentration-dependent effects, the specific ROS involved, and the downstream cellular consequences is essential for its effective and safe application in research and drug development. The protocols and data presented in this guide offer a framework for further investigation into the complex and multimodal action of this remarkable compound.
References
- 1. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchgate.net [researchgate.net]
- 6. Photosensitization with anticancer agents 19. EPR studies of photodynamic action of this compound: formation of semiquinone radical and activated oxygen on illumination with visible light [pubmed.ncbi.nlm.nih.gov]
- 7. Irreversible oxidative inactivation of protein kinase C by photosensitive inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane toxicity of the protein kinase C inhibitor calphostin A by a free-radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photosensitized lipid peroxidation and enzyme inactivation by membrane-bound merocyanine 540: reaction mechanisms in the absence and presence of ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photosensitized oxidation of membrane lipids: reaction pathways, cytotoxic effects, and cytoprotective mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis signalling mechanisms in human cancer cells induced by Calphostin-PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a remarkable multimodal photodynamic killer of neoplastic cells by selective nuclear lamin B1 destruction and apoptogenesis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound synergistically induces apoptosis with VP-16 in lymphoma cells which express abundant phosphorylated Bcl-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
Calphostin C: A Technical Guide to Its Off-Target Effects on Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calphostin C, a potent and photoactivatable inhibitor of Protein Kinase C (PKC), has been widely utilized as a tool to investigate PKC-dependent signaling pathways. It exerts its inhibitory effect by binding to the diacylglycerol (DAG) binding site within the regulatory domain of PKC, a mechanism that is strictly dependent on exposure to light.[1][2] While its efficacy as a PKC inhibitor is well-documented, a growing body of evidence reveals that this compound exerts significant off-target effects on various cellular processes, independent of its action on PKC. These non-canonical activities are critical considerations for the interpretation of experimental results and for the evaluation of its therapeutic potential.
This technical guide provides an in-depth overview of the known off-target effects of this compound, with a focus on its impact on endoplasmic reticulum (ER) stress, apoptosis, and ion channel activity. This document summarizes key quantitative data, provides detailed experimental methodologies from seminal studies, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Off-Target Effects of this compound
The primary off-target effects of this compound converge on the induction of cellular stress pathways and the modulation of ion homeostasis, ultimately leading to cytotoxicity. These effects are observed at concentrations similar to or slightly higher than those required for PKC inhibition and are also light-dependent.
Induction of Endoplasmic Reticulum (ER) Stress
A major off-target effect of this compound is the induction of a robust ER stress response.[1] This is not a consequence of PKC inhibition, as other PKC inhibitors like staurosporine do not elicit a similar response.[1] The ER stress induced by this compound is characterized by:
-
Impaired Glycoprotein Trafficking: One of the earliest detectable effects is the disruption of glycoprotein export from the ER to the Golgi apparatus.[1]
-
Vacuole Formation: Treatment with this compound leads to the formation of cytoplasmic vacuoles derived from the ER.[1]
-
Activation of the Unfolded Protein Response (UPR): this compound activates key sensors of the UPR, including:
-
PERK (PKR-like ER kinase): Leading to the phosphorylation of eIF2α.
-
IRE1 (Inositol-requiring enzyme 1): Resulting in the splicing of XBP1 mRNA.
-
ATF6 (Activating transcription factor 6): Which is cleaved to its active form.
-
-
Upregulation of CHOP: The pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein) is significantly upregulated in response to this compound-induced ER stress.[1]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cell types. This pro-apoptotic effect is a consequence of both its PKC-inhibitory and ER stress-inducing activities. The apoptotic cascade initiated by this compound involves:
-
Caspase Activation: Activation of the intrinsic apoptotic pathway is marked by the early cleavage and activation of initiator caspase-9 and effector caspase-7.[1] The activation of caspase-3 has also been reported.[3]
-
PARP Cleavage: A hallmark of apoptosis, the cleavage of poly(ADP-ribose) polymerase (PARP), is consistently observed following this compound treatment.[1]
-
Mitochondrial Involvement: The rapid activation of caspase-9 suggests an early involvement of the mitochondria in the apoptotic response.[1]
Modulation of Ion Channels
This compound has been shown to directly interact with and modulate the activity of certain ion channels, an effect that is independent of its PKC-inhibitory action.
-
L-type Calcium Channels: this compound is a potent, light-dependent blocker of cardiac L-type Ca2+ channels. This inhibition does not appear to involve changes in cyclic AMP levels or dephosphorylation, suggesting a direct effect on the channel protein or a closely associated regulatory component.
-
Other Ion Channels: There is also evidence suggesting that this compound can influence the activity of K+ channels, although the mechanisms are less well-characterized.
Quantitative Data Summary
The following tables summarize the quantitative data on the off-target effects of this compound from various studies.
Table 1: Cytotoxicity and Apoptosis Induction
| Cell Line | Assay | Concentration | Time Point | Observed Effect |
| MCF-7 (Breast Cancer) | MTT Assay | 10 - 100 nM | 24 hours | Dose-dependent decrease in cell viability.[1] |
| PANC-1 (Pancreatic Cancer) | MTT Assay | 10 - 100 nM | 24 hours | Dose-dependent decrease in cell viability.[1] |
| U251 (Glioblastoma) | MTT Assay | 10 - 100 nM | 24 hours | Dose-dependent decrease in cell viability.[1] |
| Various Glioma Lines | Proliferation Assay | 40 - 60 nM | Not Specified | 50% inhibition of cell proliferation. |
| NIH 3T3 (Fibroblasts) | Immunoblot | 250 nM | 0.5 - 4 hours | Time-dependent increase in cleaved caspase-3.[3] |
| OZ (Lymphoma) | DNA Fragmentation | 0.2 µg/mL (~250 nM) | 6 hours | 13.5% of total DNA fragmented (in synergy with VP-16). |
Table 2: Induction of ER Stress
| Cell Line | Marker | Concentration | Time Point | Observed Effect |
| MCF-7 | Vacuole Formation | 50 nM | 3 hours | Significant cytoplasmic vacuolization.[1] |
| PANC-1 | Vacuole Formation | 50 nM | 3 hours | Significant cytoplasmic vacuolization.[1] |
| U251 | Vacuole Formation | 30 nM | 3 hours | Significant cytoplasmic vacuolization.[1] |
| MCF-7 | p-JNK, p-PERK | 50 nM | 1 - 8 hours | Peak phosphorylation observed between 1-4 hours.[1] |
| MCF-7 | CHOP Expression | 50 nM | 4 - 24 hours | Time-dependent increase in CHOP protein levels.[1] |
Table 3: Other Off-Target Interactions
| Target | Cell Type/System | IC50 / Effective Concentration | Observed Effect |
| L-type Ca2+ Channels | Cardiac Myocytes | Potent, specific IC50 not defined | Direct blockade of Ca2+ current. |
| Protein Kinase FA/GSK-3α | A431 Cells | ~1 µM | Tyrosine dephosphorylation and inactivation.[4] |
| Phospholipase A2 | Human Neutrophils | 500 nM | Activation and induction of aggregation. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's off-target effects.
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
-
Objective: To quantify the effect of this compound on cell viability.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, PANC-1, U251) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 nM).
-
Treatment and Photoactivation:
-
Replace the culture medium with the medium containing different concentrations of this compound or a DMSO vehicle control.
-
Incubate the plates in the dark at 37°C for 30 minutes.
-
Expose the plates to a standard fluorescent light source (e.g., 30-W lamp at a distance of ~3 inches) for 30 minutes to activate the this compound.[1]
-
-
Incubation: Return the plates to the incubator and culture for 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
-
Protocol 2: Visualization of ER-Derived Vacuole Formation
-
Objective: To qualitatively assess the morphological changes in the ER following this compound treatment.
-
Methodology:
-
Cell Culture: Grow cells (e.g., MCF-7, PANC-1) on glass coverslips in 6-well plates. For visualization of the ER, cells can be transfected with an ER-targeted fluorescent protein (e.g., DsRed-ER) using a suitable transfection reagent according to the manufacturer's protocol.[1]
-
Treatment and Photoactivation: Treat the cells with this compound (e.g., 30-50 nM) or DMSO as described in Protocol 1.
-
Live-Cell Imaging: At various time points (e.g., 1, 3, 6 hours) after photoactivation, observe the cells under a phase-contrast or fluorescence microscope.
-
Image Acquisition: Capture images using a digital camera. For fluorescently labeled cells, use the appropriate filter sets.
-
Analysis: Observe the formation of phase-lucent vacuoles in the cytoplasm and any changes in the morphology of the ER network.
-
Protocol 3: Western Blot Analysis of ER Stress and Apoptosis Markers
-
Objective: To detect the activation of UPR signaling pathways and the apoptotic cascade by measuring the levels of key protein markers.
-
Methodology:
-
Cell Treatment: Treat cells with this compound (e.g., 50 nM) or DMSO for various time points (e.g., 0, 1, 4, 8, 24 hours) as described in Protocol 1.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-PERK, p-JNK, CHOP, cleaved caspase-9, cleaved caspase-7, cleaved PARP, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.
-
Conclusion
This compound is a valuable pharmacological tool for studying PKC signaling. However, researchers must be cognizant of its significant off-target effects, which can confound the interpretation of experimental data. The induction of ER stress, the promotion of apoptosis through PKC-independent mechanisms, and the direct modulation of ion channels are critical off-target activities that occur at concentrations commonly used for PKC inhibition. This technical guide provides a framework for understanding and investigating these non-canonical effects, enabling more accurate data interpretation and a more complete assessment of this compound's cellular impact. For drug development professionals, a thorough understanding of these off-target liabilities is essential for evaluating the therapeutic potential and safety profile of this compound and its analogs. Future research should continue to delineate the precise molecular targets responsible for these off-target effects to refine the use of this compound as a research tool and to explore any potential therapeutic applications arising from these non-PKC-mediated activities.
References
- 1. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces tyrosine dephosphorylation/inactivation of protein kinase FA/GSK-3 alpha in a pathway independent of tumor promoter phorbol ester-mediated down-regulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Calphostin C: A Technical Review of its Molecular Interactions and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calphostin C, a polycyclic aromatic compound isolated from the fungus Cladosporium cladosporioides, has garnered significant interest within the scientific community as a potent and highly specific inhibitor of protein kinase C (PKC).[1] Its unique light-dependent mechanism of action and its ability to induce apoptosis have made it a valuable tool for studying PKC-mediated signaling pathways and a potential candidate for therapeutic development. This in-depth technical guide provides a comprehensive overview of the molecular interactions of this compound, detailing its mechanism of action, effects on cellular signaling, and methodologies for its experimental application.
Mechanism of Action: A Light-Dependent Interaction with the PKC Regulatory Domain
This compound exerts its inhibitory effect on PKC by targeting the enzyme's regulatory domain, specifically competing with the binding of diacylglycerol (DAG) and phorbol esters.[1] This interaction is a hallmark of its specificity, as it does not compete with Ca2+ or phospholipids, other essential cofactors for PKC activation. A critical and unique feature of this compound's inhibitory activity is its absolute dependence on light.[2] Exposure to light, including ordinary fluorescent light, is required to activate the compound, leading to the irreversible inhibition of PKC.
The primary interaction site of this compound is the C1 domain within the PKC regulatory region. Studies have indicated that both conventional (e.g., PKCα) and novel (e.g., PKCε) PKC isoforms are sensitive to this compound, suggesting a conserved binding site.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available for this compound's inhibitory and cytotoxic effects.
Table 1: Inhibitory Potency of this compound against Various Kinases
| Kinase | IC50 (nM) | Notes |
| Protein Kinase C (PKC) | 50 | Highly potent and specific inhibition.[1] |
| cAMP-dependent Protein Kinase (PKA) | > 50,000 | Demonstrates high selectivity for PKC.[1] |
| Tyrosine-specific Protein Kinase | > 50,000 | Demonstrates high selectivity for PKC.[1] |
| Myosin Light Chain Kinase (MLCK) | > 5,000 | Significantly less potent inhibition compared to PKC. |
Table 2: Cytotoxic and Apoptotic Effects of this compound on Various Cell Lines
| Cell Line | Effect | Concentration | Time | Quantitative Data |
| Malignant Glioma Cells | Inhibition of cell proliferation | ~40-60 nM (IC50) | Not Specified | ~50% reduction in cell proliferation. |
| Human Coronary Artery Smooth Muscle Cells | Apoptosis Induction | 50 nM | 6 hours | ~20% apoptotic cells (TUNEL assay).[3] |
| Human Coronary Artery Smooth Muscle Cells | Apoptosis Induction | 50 nM | 8 hours | 44.58 ± 8.08% apoptotic cells (TUNEL assay).[3] |
| Human Coronary Artery Smooth Muscle Cells | Apoptosis Induction | 50 nM | 10 hours | 47.54 ± 1.66% apoptotic cells (TUNEL assay).[3] |
| Human Coronary Artery Smooth Muscle Cells | Apoptosis Induction | 50 nM | 12 hours | 78.1 ± 11.9% apoptotic cells (TUNEL assay).[3] |
| OZ Human Lymphoma Cells | DNA Fragmentation (in combination with VP-16) | 0.2 µg/mL | 6 hours | 13.5% of total DNA fragmented.[4][5] |
| MCF-7, U251, PANC-1 Cancer Cells | Cytoplasmic Vacuolization | 30-50 nM | 3 hours | Observable vacuole accumulation.[6][7] |
Signaling Pathways Modulated by this compound
This compound's primary molecular target is PKC, a critical node in numerous signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting PKC, this compound effectively blocks downstream signaling cascades.
Caption: PKC Signaling Pathway and the inhibitory action of this compound.
Beyond its well-established role as a PKC inhibitor, this compound can induce apoptosis through mechanisms that are independent of PKC inhibition. One such pathway involves the induction of endoplasmic reticulum (ER) stress. This effect is not mimicked by other PKC inhibitors, suggesting a distinct mechanism of action.
Caption: Dual pathways of this compound-induced apoptosis.
Experimental Protocols
Light-Activated Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a method to measure the inhibitory effect of this compound on PKC activity, incorporating the critical light-activation step.
References
- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a rapid and strong inducer of apoptosis in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synergistically induces apoptosis with VP-16 in lymphoma cells which express abundant phosphorylated Bcl-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synergistically induces apoptosis with VP-16 in lymphoma cells which express abundant phosphorylated Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Intricacies of Calphostin C: A Technical Guide to its Biochemical Pathway
For Immediate Release
This technical guide provides a comprehensive overview of the biochemical mechanisms of calphostin C, a potent and highly selective inhibitor of Protein Kinase C (PKC). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, signaling pathways, and experimental methodologies that define the activity of this crucial research tool.
Core Mechanism of Action: A Light-Dependent Dance with Protein Kinase C
This compound, a polycyclic aromatic compound isolated from the fungus Cladosporium cladosporioides, exerts its inhibitory effect on Protein Kinase C (PKC) through a unique, light-dependent mechanism.[1] Its primary mode of action is the competitive inhibition of the binding of diacylglycerol (DAG) and phorbol esters to the regulatory C1 domain of PKC.[1][2] This interaction is highly specific, with this compound demonstrating over 1000-fold greater selectivity for PKC compared to other protein kinases such as cAMP-dependent protein kinase (PKA) and tyrosine-specific protein kinase.[2]
A critical and distinctive feature of this compound is that its inhibitory activity is contingent upon exposure to light.[1] In the absence of light, its ability to inhibit PKC is significantly diminished. This photo-dependent activation allows for precise temporal and spatial control of PKC inhibition in experimental settings.
The interaction with the regulatory domain, rather than the catalytic domain, is a key aspect of its specificity. Evidence for this includes the finding that this compound does not inhibit a catalytically active fragment of PKC that lacks the regulatory domain.[2]
Quantitative Analysis of this compound Inhibition
The potency of this compound as a PKC inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) for PKC is consistently reported to be in the low nanomolar range.
| Target | IC50 Value | Notes |
| Protein Kinase C (PKC) | 50 nM[2] | Highly potent and selective inhibition. |
| cAMP-dependent protein kinase (PKA) | > 50 µM[2] | Demonstrates high selectivity for PKC. |
| Tyrosine-specific protein kinase | > 50 µM[2] | Demonstrates high selectivity for PKC. |
| Glycogen synthase kinase 3α (GSK-3α) | ~1 µM[3] | Inhibition occurs via tyrosine dephosphorylation, independent of PKC downregulation. |
Beyond Protein Kinase C: Other Cellular Effects
While this compound is renowned for its specific inhibition of PKC, it is important for researchers to be aware of its other potential cellular effects, which may be independent of its action on PKC. Notably, this compound has been shown to induce endoplasmic reticulum (ER) stress and apoptosis in a manner that may not be solely dependent on PKC inhibition. This suggests that this compound may have additional molecular targets within the cell.
Signaling Pathway Diagrams
To visually represent the biochemical interactions of this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
Protein Kinase C Inhibition Assay
This protocol is a generalized procedure based on the methodologies described in the foundational studies of this compound.
1. Materials:
-
Partially purified Protein Kinase C (e.g., from rat brain)
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM magnesium acetate, 10 µM CaCl₂, 50 µg/mL phosphatidylserine, and 1 µg/mL diolein.
-
This compound solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter
2. Procedure:
-
Prepare the reaction mixture containing the reaction buffer, Histone H1 (e.g., 25 µg), and PKC enzyme in a microcentrifuge tube.
-
Add varying concentrations of this compound to the reaction tubes. For control experiments, add an equivalent volume of DMSO.
-
Expose the reaction tubes to a fluorescent light source for a defined period (e.g., 1-2 hours) to activate the this compound. A parallel set of tubes should be kept in the dark to demonstrate light-dependency.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 10 µM, ~5 x 10⁵ cpm/nmol).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 5 minutes).
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers extensively with a solution of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of this compound to the control.
[³H]Phorbol-12,13-dibutyrate (PDBu) Binding Assay
This assay is used to determine the ability of this compound to compete with the binding of phorbol esters to the regulatory domain of PKC.
1. Materials:
-
Partially purified Protein Kinase C
-
[³H]PDBu
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 50 µg/mL phosphatidylserine, and 100 µM CaCl₂.
-
This compound solution (in DMSO)
-
Polyethylene glycol (PEG) 6000
-
Glass fiber filters
2. Procedure:
-
In a reaction tube, combine the binding buffer, PKC enzyme, and [³H]PDBu (e.g., 10 nM).
-
Add varying concentrations of this compound. For non-specific binding control, add a high concentration of unlabeled PDBu (e.g., 10 µM).
-
Expose the tubes to a fluorescent light source for 1-2 hours. Maintain a parallel set in the dark.
-
Incubate the mixture for a specified time (e.g., 20 minutes) at room temperature.
-
Terminate the binding reaction by adding a solution of bovine serum albumin and PEG 6000, followed by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound [³H]PDBu.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding from the total binding and calculate the percentage of inhibition by this compound.
This in-depth guide provides a foundational understanding of the biochemical pathway of this compound, offering valuable insights for researchers utilizing this compound in their studies of PKC-mediated signaling and for professionals engaged in the development of novel kinase inhibitors. The provided data, diagrams, and protocols serve as a practical resource for the scientific community.
References
- 1. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces tyrosine dephosphorylation/inactivation of protein kinase FA/GSK-3 alpha in a pathway independent of tumor promoter phorbol ester-mediated down-regulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Calphostin C: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calphostin C is a potent and specific inhibitor of protein kinase C (PKC), a family of enzymes crucial in various cellular signaling pathways.[1][2][3] Isolated from the fungus Cladosporium cladosporioides, this compound exerts its inhibitory effect by interacting with the regulatory diacylglycerol (DAG) binding site of PKC.[4] A unique characteristic of this compound is its light-dependent mechanism of action; its inhibitory activity is significantly enhanced upon exposure to fluorescent light.[5] This feature allows for precise temporal and spatial control of PKC inhibition in experimental settings.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and endoplasmic reticulum (ER) stress.
Mechanism of Action
This compound competitively inhibits the binding of DAG and phorbol esters to the C1 domain of PKC.[2][6] This action prevents the conformational changes required for PKC activation, thereby blocking downstream signaling cascades. The light-dependency of this compound's activity is a critical experimental consideration.[5] At higher concentrations and with light exposure, this compound can induce apoptosis and ER stress, highlighting its potential as a cytotoxic agent in cancer research.[1][2]
Data Presentation
This compound Potency and Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for PKC inhibition and its cytotoxic effects on various cancer cell lines.
| Parameter | Target/Cell Line | IC50 Value | Reference |
| PKC Inhibition | Protein Kinase C | 50 nM | [2][3][4] |
| Cell Proliferation | Malignant Glioma Cells | ~ 40 - 60 nM | [3][6] |
| Cytotoxicity | MCF-7 (Breast Carcinoma) | 15.1 nM | [1] |
| Cytotoxicity | U251 (Glioblastoma) | 28.5 nM | [1] |
| Cytotoxicity | PANC-1 (Pancreatic Carcinoma) | 45.7 nM | [1] |
| Cytotoxicity | 501 MEL (Melanoma) | 35.2 nM | [1] |
| Cytotoxicity | A549 (Lung Carcinoma) | 42.1 nM | [1] |
| Cytotoxicity | PC3 (Prostate Carcinoma) | 38.9 nM | [1] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
References
- 1. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbs.com [ijbs.com]
- 6. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
Calphostin C: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calphostin C is a potent and highly specific inhibitor of protein kinase C (PKC), a crucial enzyme family involved in various cellular signaling pathways.[1][2][3] Isolated from the fungus Cladosporium cladosporioides, this compound exerts its inhibitory effect by competing with diacylglycerol (DAG) and phorbol esters for their binding site on the regulatory domain of PKC.[1][4] A unique characteristic of this compound is its light-dependent mechanism of action; its inhibitory activity is significantly enhanced upon exposure to light.[5] This feature, along with its high selectivity, makes it a valuable tool for investigating PKC-mediated cellular processes.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of Protein Kinase C (PKC). It specifically targets the C1 domain (the diacylglycerol/phorbol ester-binding domain) in the regulatory region of most PKC isozymes. This interaction prevents the conformational changes required for PKC activation, thereby blocking downstream signaling events. It is important to note that the inhibitory activity of this compound is light-dependent and requires photoactivation.[5]
At higher concentrations, this compound may exhibit off-target effects. For instance, it has been shown to inhibit other kinases, such as myosin light chain kinase, protein kinase A, and protein kinase G, but at significantly higher concentrations (IC50 > 5 µM) than those required for PKC inhibition.[4] Interestingly, while low concentrations (<200 nM) of this compound inhibit PKC, high concentrations (>2 µM) have been reported to activate PKC in a light-dependent manner through the production of singlet oxygen.[6]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the effective concentrations of this compound observed in various in vitro studies.
| Parameter | Concentration | Cell Type/System | Notes | Reference |
| PKC Inhibition (IC50) | 50 nM | Cell-free assay | Highly specific for PKC, with over 1000-fold selectivity compared to other protein kinases.[1][3][4] | [4],[1],,[3] |
| Cell Proliferation Inhibition (EC50) | 40 - 60 nM (30-50 ng/ml) | Malignant glioma cells | Inhibition is light-dependent.[7] | [7] |
| Complete Proliferation Inhibition | 60 - 125 nM (50-100 ng/ml) | Malignant glioma cells | Achieved under light-treated conditions.[7] | [7] |
| Cytotoxicity | 125 - 380 nM (100-300 ng/ml) | Malignant glioma cells | Sharp decrease in cell viability observed at these concentrations.[7] | [7] |
| Apoptosis Induction | 30 - 50 nM | Various cancer cell lines | Observed via cytoplasmic vacuolization within 3 hours of treatment.[8] | [8] |
| PKC Activation | > 2 µM | Living cells | High concentrations can lead to PKC activation through singlet oxygen production.[6] | [6] |
| Off-Target Kinase Inhibition | IC50 | Reference |
| Myosin light chain kinase | > 5 µM | [4] |
| Protein kinase A | > 50 µM | [4] |
| Protein kinase G | > 25 µM | [4] |
| p60v-src | > 50 µM | [4] |
Experimental Protocols
General Guidelines for In Vitro Use of this compound
1. Reconstitution and Storage:
-
This compound is soluble in DMSO and ethanol.[3]
-
For stock solutions, reconstitute this compound in sterile DMSO to a concentration of 1-10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C.[3]
2. Light Activation:
-
The inhibitory activity of this compound is dependent on light exposure.[5]
-
For consistent results, it is crucial to control the light conditions during experiments.
-
Ordinary fluorescent laboratory light is generally sufficient for activation.[5]
-
When performing experiments, ensure that both control and treated cells are exposed to the same light conditions for the same duration. For dark control experiments, wrap plates in aluminum foil.
Protocol: Inhibition of Cell Proliferation
This protocol is based on studies investigating the effect of this compound on the proliferation of malignant glioma cells.[7]
Materials:
-
Cell line of interest (e.g., malignant glioma cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be 10 nM to 500 nM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Light Exposure: Expose the plate to a consistent light source (e.g., standard cell culture hood light) for the desired treatment duration (e.g., 24-72 hours). For a dark control, wrap a parallel plate in aluminum foil.
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a standard method like the MTT assay.
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the EC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits PKC activation.
Caption: Experimental workflow for in vitro studies.
References
- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound, Cladosporium cladosporioides - CAS 121263-19-2 - Calbiochem | 208725 [merckmillipore.com]
- 5. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound, a potent photodependent protein kinase C inhibitor, on the proliferation of glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis In Vivo Using Calphostin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Calphostin C, a potent and specific inhibitor of Protein Kinase C (PKC), to study angiogenesis in vivo. The provided protocols for the Matrigel plug assay and the Chick Chorioallantoic Membrane (CAM) assay are detailed to assist in the design and execution of robust experiments.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, initiating a signaling cascade that leads to endothelial cell proliferation, migration, and tube formation. A crucial component of this pathway is Protein Kinase C (PKC).
This compound is a well-characterized inhibitor of PKC, acting by competing with diacylglycerol and phorbol esters for their binding site on the regulatory domain of PKC.[1] Its inhibitory action is light-dependent.[2] By specifically targeting PKC, this compound serves as a valuable tool to dissect the role of this kinase in VEGF-driven angiogenesis and to evaluate the potential of PKC inhibition as an anti-angiogenic therapeutic strategy.
Mechanism of Action: Inhibition of the VEGF Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting PKC, a key downstream effector of the VEGF receptor 2 (VEGFR-2) signaling pathway. The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, leading to the activation of Phospholipase C-γ (PLC-γ). PLC-γ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates PKC, which then phosphorylates downstream targets that promote endothelial cell proliferation, migration, and survival, ultimately driving angiogenesis. This compound blocks this cascade by preventing the activation of PKC.
References
Calphostin C In Vivo Administration and Dosage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calphostin C is a potent and specific inhibitor of Protein Kinase C (PKC) that exhibits light-dependent activity.[1][2] It is a secondary metabolite isolated from the fungus Cladosporium cladosporioides.[3] this compound's unique mechanism of action, involving the diacylglycerol (DAG) binding site of PKC, and its photoactivatable nature have made it a valuable tool in cell biology research and a potential candidate for photodynamic therapy (PDT) in cancer treatment.[4][5] These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound, summarizing key pharmacokinetic parameters, effective doses in various animal models, and detailed experimental protocols.
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Route of Administration | Dosage | Reference |
| Cmax | 2.9 µM | NALM-6 leukemic cells xenograft in mice | Intraperitoneal (i.p.) | 40 mg/kg | [6][7] |
| tmax | 63.0 min | NALM-6 leukemic cells xenograft in mice | Intraperitoneal (i.p.) | 40 mg/kg | [6][7] |
| Absorption Half-life | 24.2 min | NALM-6 leukemic cells xenograft in mice | Intraperitoneal (i.p.) | 40 mg/kg | [6][7] |
| Elimination Half-life | 91.3 min | NALM-6 leukemic cells xenograft in mice | Intraperitoneal (i.p.) | 40 mg/kg | [6][7] |
Reported In Vivo Dosages and Models
| Animal Model | Application | Route of Administration | Dosage | Treatment Schedule | Outcome | Reference |
| Rat | Angiogenesis (Sponge Implant Model) | Local Co-administration | 4 µg | Daily | Blocked neovascular response | [6] |
| Mouse | Leukemia (NALM-6 Xenograft) | Intraperitoneal (i.p.) | 40 mg/kg | Single bolus dose | Achieved therapeutically relevant plasma concentrations | [6][7] |
Signaling Pathways
This compound's primary mechanism of action is the inhibition of Protein Kinase C (PKC) by binding to its regulatory domain. This inhibition is light-dependent and leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.[8] Additionally, this compound can induce endoplasmic reticulum (ER) stress, contributing to its cytotoxic effects.[6]
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound has poor water solubility and is typically dissolved in organic solvents for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)[9]
-
Ethanol[9]
-
Saline (0.9% NaCl)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
Protocol for Intraperitoneal (i.p.) Injection Formulation: A common vehicle for lipophilic compounds administered intraperitoneally is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Dissolve the required amount of this compound in DMSO to create a stock solution. Ensure the final concentration of DMSO in the injected solution is below 10% to minimize toxicity.
-
Add PEG300 to the DMSO/Calphostin C solution and mix thoroughly. A common ratio is 40% PEG300 in the final solution.
-
Add Tween 80 to the solution and mix. A typical final concentration is 5% Tween 80.
-
Bring the solution to the final desired volume with sterile saline.
-
Vortex the solution until it is clear and homogenous.
Intraperitoneal (i.p.) Injection Protocol in Mice
This protocol is based on the pharmacokinetic study that utilized a 40 mg/kg bolus dose.
Materials:
-
This compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Mouse restraint device
-
70% ethanol
Procedure:
-
Prepare the this compound formulation as described above. The final injection volume should not exceed 10 mL/kg.
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Important Considerations
-
Light Sensitivity: The activity of this compound is light-dependent.[1][4] For studies where photodynamic activation is desired, a light source of the appropriate wavelength should be applied to the target tissue after administration. Conversely, to study the light-independent effects, animals should be shielded from light.
-
Toxicity: While a 40 mg/kg i.p. dose was reported as non-toxic in one study, comprehensive in vivo toxicity data, including LD50 values, are not widely available.[6][7] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and administration route.
-
Formulation: Due to its poor water solubility, the formulation of this compound is critical for its bioavailability and efficacy. The use of co-solvents like DMSO should be carefully controlled to avoid vehicle-induced toxicity.
Conclusion
This compound remains a valuable research tool for investigating PKC signaling and as a potential photodynamic therapy agent. The information and protocols provided in these application notes offer a foundation for designing and conducting in vivo studies. Researchers should carefully consider the specific aims of their study to select the appropriate animal model, route of administration, dosage, and light conditions. Further research is warranted to fully elucidate the in vivo therapeutic potential and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Irreversible oxidative inactivation of protein kinase C by photosensitive inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces tyrosine dephosphorylation/inactivation of protein kinase FA/GSK-3 alpha in a pathway independent of tumor promoter phorbol ester-mediated down-regulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of the protein kinase C inhibitors H7 and this compound on the cell cycle of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
Calphostin C: A Comprehensive Guide for Signal Transduction Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calphostin C, a potent and cell-permeable inhibitor of protein kinase C (PKC), serves as a critical tool for dissecting signal transduction pathways.[1][2][3][4] Isolated from the fungus Cladosporium cladosporioides, this polycyclic hydrocarbon exhibits high specificity for the regulatory domain of PKC, competitively inhibiting the binding of diacylglycerol (DAG) and phorbol esters.[1][2] A unique and crucial characteristic of this compound is its light-dependent mechanism of action; its inhibitory activity is significantly enhanced upon exposure to fluorescent light.[5] This feature allows for precise temporal control of PKC inhibition in experimental settings. Beyond its well-characterized role as a PKC inhibitor, this compound has been shown to induce apoptosis and modulate other signaling cascades, making it a versatile pharmacological agent for cellular research.[6][7]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the C1 domain, or the diacylglycerol/phorbol ester-binding site, within the regulatory region of PKC.[1][3] Unlike many kinase inhibitors that compete with ATP at the catalytic site, this compound's mechanism provides a higher degree of specificity for PKC. The binding of this compound to the regulatory domain prevents the conformational changes required for PKC activation.
A key feature of this compound is its photo-reactivity.[5] Exposure to light is required for its potent inhibitory activity. This is believed to involve a photo-induced oxidation reaction that leads to the irreversible inactivation of PKC. This light dependency offers a unique advantage in experimental design, enabling researchers to initiate PKC inhibition at specific time points. It is important to note that at higher concentrations, this compound can exhibit PKC-independent effects, including the induction of endoplasmic reticulum stress and the activation of other cellular pathways.[8]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various kinases and its cytotoxic effects on different cell lines.
Table 1: Inhibitory Activity of this compound against Protein Kinases
| Kinase | IC50 Value | Notes |
| Protein Kinase C (PKC) (general) | 50 nM | Highly specific for the regulatory domain.[2][3][4][9] |
| PKCα | ~75-100 nM (for 50% inhibition) | Similarly inactivated as PKCε.[10] |
| PKCε | ~75-100 nM (for 50% inhibition) | Similarly inactivated as PKCα.[10] |
| Myosin Light Chain Kinase (MLCK) | >5 µM | Significantly less potent inhibition compared to PKC. |
| Protein Kinase A (PKA) | >50 µM | Demonstrates high selectivity for PKC over PKA.[2] |
| Protein Kinase G (PKG) | >25 µM | Shows selectivity for PKC. |
| p60v-src Tyrosine Kinase | >50 µM | Indicates specificity for serine/threonine kinases like PKC. |
Table 2: Cytotoxic IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) |
| MCF-7 | Breast Carcinoma | 16.7 |
| ZR-75 | Breast Carcinoma | 31.9 |
| U251 | Glioblastoma | 16.4 |
| T98G | Glioblastoma | 26.6 |
| 501 MEL | Melanoma | 12.9 |
| U20S | Osteosarcoma | 18.4 |
Data in Table 2 is derived from a study where cells were exposed to this compound for 24 hours and cytotoxicity was measured by MTT assay.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.
Caption: Mechanism of this compound action on PKC signaling.
Caption: General experimental workflow for using this compound.
Experimental Protocols
1. General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
-
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 1 mM)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured in multi-well plates or flasks
-
Fluorescent light source (standard cell culture hood light is sufficient)
-
-
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to perform this step with minimal light exposure.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation in the Dark: Incubate the cells with this compound in a light-protected environment (e.g., incubator wrapped in aluminum foil or in a dark room) for 30-60 minutes to allow for cellular uptake.
-
Light Activation: Expose the cells to a standard fluorescent light source (e.g., in a cell culture hood) for 15-30 minutes to activate the this compound.
-
Post-Activation Incubation: Return the cells to the incubator for the desired experimental duration.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis.
-
2. Protocol for Assessing Apoptosis using Annexin V Staining
This protocol describes the detection of apoptosis in this compound-treated cells using an Annexin V-FITC apoptosis detection kit.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the culture dish. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Protocol for Western Blot Analysis of Protein Phosphorylation
This protocol outlines the steps to analyze changes in protein phosphorylation in response to this compound treatment.
-
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.
-
Conclusion
This compound remains an invaluable tool for researchers studying signal transduction. Its high specificity for PKC and its unique light-dependent mechanism of action provide a powerful means to investigate the intricate roles of this kinase family in a multitude of cellular processes. By understanding its mechanism and employing the appropriate experimental protocols, scientists can continue to unravel the complexities of cellular signaling and its implications in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 5. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that protein kinase Cepsilon mediates phorbol ester inhibition of this compound- and tumor necrosis factor-alpha-induced apoptosis in U937 histiocytic lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 10. Deletion analysis of protein kinase C inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light-Activated Calphostin C in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calphostin C is a potent and specific inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal in a myriad of cellular signaling pathways. A unique characteristic of this compound is its absolute dependence on light for its inhibitory activity.[1] This property makes it an invaluable tool for researchers, allowing for precise temporal and spatial control over PKC inhibition in experimental settings. When exposed to visible light, this compound generates reactive oxygen species, including singlet oxygen and superoxide radicals, which leads to the irreversible oxidative inactivation of PKC.[2][3] This light-dependent mechanism provides a significant advantage over conventional inhibitors, enabling targeted disruption of PKC signaling with high precision.
These application notes provide detailed protocols for the light activation of this compound in cell culture experiments, summarize key quantitative data, and present diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for PKC inhibition and its effects on cell viability in various cell lines upon photoactivation.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for PKC Inhibition | 50 nM | Rat Brain PKC | [4] |
| IC₅₀ for Cell Viability | 30 - 50 nM | Various Cancer Cell Lines | [5] |
| Concentration for 50% inhibition of cell proliferation | 40 - 60 nM | Glioma Cell Lines | [5] |
| Concentration for complete elimination of proliferation | 60 - 125 nM | Glioma Cell Lines | [5] |
Table 1: Potency and Efficacy of Photoactivated this compound
| Cell Line | IC₅₀ (nM) | Reference |
| MCF-7 (Breast Cancer) | ~40 | [5] |
| PANC-1 (Pancreatic Cancer) | ~35 | [5] |
| U251 (Glioblastoma) | ~20 | [5] |
Table 2: IC₅₀ Values of Light-Activated this compound in Various Cancer Cell Lines after 24 hours [5]
Experimental Protocols
Protocol 1: General Procedure for Light Activation of this compound in Cultured Cells
This protocol is adapted from studies on various cancer cell lines, including MCF-7, PANC-1, and U251.[5]
Materials:
-
This compound solution (dissolved in DMSO)
-
Complete cell culture medium
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 60 mm dishes)
-
Standard 30-Watt fluorescent light source
-
Ruler or measuring device
-
Aluminum foil
Procedure:
-
Cell Seeding: Seed cells at the desired density in the appropriate culture vessels and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in a complete cell culture medium to the desired final concentration. It is crucial to protect the working solution from light by wrapping the tube in aluminum foil.
-
Pre-incubation (Dark Phase): Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Immediately protect the culture vessels from light by covering them with aluminum foil or placing them in a light-proof container.
-
Incubation: Incubate the cells in the dark for 30 minutes in a CO₂ incubator at 37°C.[5]
-
Light Activation:
-
Position a 30-Watt fluorescent light source at a distance of 3 inches (approximately 7.6 cm) from the surface of the culture vessels.[5]
-
Remove the light-proof covering and expose the cells to the fluorescent light for 30 minutes at room temperature.[5]
-
For control groups (no light activation), keep the culture vessels covered in aluminum foil for the duration of the light exposure period.
-
-
Post-activation Incubation: Following light exposure, return the culture vessels to the CO₂ incubator at 37°C and incubate for the desired experimental duration.
Note on Light Source: While a standard 30-W fluorescent lamp has been reported, the precise irradiance and spectral output can vary. For enhanced reproducibility, it is recommended to measure and report the light intensity at the sample plane using a photometer (typically in mW/cm²). The emission spectrum of a standard cool white fluorescent lamp is broad, with peaks in the blue, green, and yellow regions of the visible spectrum, which is sufficient for this compound activation.[4]
Signaling Pathways and Experimental Workflow
Mechanism of Action and PKC Signaling
This compound exerts its inhibitory effect on Protein Kinase C (PKC) through a light-dependent oxidative mechanism. Upon illumination, this compound generates reactive oxygen species that irreversibly modify and inactivate PKC.[3] PKC itself is a crucial node in numerous signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. Downstream effectors of PKC include the Raf/MEK/ERK kinase cascade and other signaling proteins that ultimately modulate gene expression.
Mechanism of Light-Induced PKC Inhibition by this compound.
Experimental Workflow
The following diagram illustrates the key steps in a typical experiment utilizing the light-activation protocol for this compound.
Experimental Workflow for this compound Light Activation.
Simplified PKC Signaling Pathway
This diagram provides a simplified overview of a common PKC signaling cascade, highlighting the point of inhibition by photoactivated this compound.
References
- 1. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitization with anticancer agents 19. EPR studies of photodynamic action of this compound: formation of semiquinone radical and activated oxygen on illumination with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Calphostin C in Smooth Muscle Cell Research
Introduction
Calphostin C is a potent and highly specific inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of smooth muscle cell (SMC) function.[1] Derived from the fungus Cladosporium cladosporioides, this compound is an invaluable pharmacological tool for investigating the roles of PKC in various physiological and pathophysiological processes in smooth muscle, including contraction, proliferation, migration, and apoptosis.[1][2] Its unique mechanism of action provides a high degree of specificity compared to other kinase inhibitors that target the ATP-binding site.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the regulatory domain of PKC, specifically the C1 domain, which is the binding site for the second messenger diacylglycerol (DAG) and phorbol esters.[3][4] By competing with DAG, this compound prevents the conformational change required for PKC activation.
A critical and unique feature of this compound is that its inhibition is light-dependent .[5] Exposure to fluorescent light is necessary for its full inhibitory potency.[5] This light-dependent action causes an irreversible, oxidative inactivation of PKC, which can provide prolonged effects in cell-based assays even after a short treatment period. This photosensitivity must be considered in all experimental designs.
Key Research Applications
-
Dissecting Smooth Muscle Contraction: The contractile state of smooth muscle is regulated by Ca2+-dependent myosin light chain kinase (MLCK) and Ca2+-sensitization pathways, the latter being heavily influenced by PKC. PKC can phosphorylate targets like CPI-17, which inhibits myosin light chain phosphatase, leading to a sustained or tonic contraction.[3][4] this compound is used to specifically inhibit the PKC-dependent component of contraction, allowing researchers to isolate and study the Ca2+-sensitization mechanism.
-
Studying Vascular Proliferative Diseases: The proliferation and migration of vascular smooth muscle cells (VSMCs) are central to the pathogenesis of atherosclerosis and in-stent restenosis.[2] Since PKC is a key mediator of these mitogenic signals, this compound is an effective agent for inhibiting VSMC proliferation and studying the underlying signaling cascades.[2]
-
Inducing Apoptosis: this compound is a potent inducer of apoptosis in VSMCs.[5] This application is highly relevant for developing therapies aimed at reducing neointimal hyperplasia by eliminating excess VSMCs. Studies have shown that this compound-induced apoptosis proceeds through the inhibition of phospholipase D (PLD) and subsequent disruption of the microtubule network.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in smooth muscle cell research.
| Parameter | Value | Cell Type / Condition | Citation |
| IC₅₀ for PKC Inhibition | 0.05 µM (50 nM) | Rat Brain PKC | [1] |
| Effective Apoptotic Conc. | 50 nM | Human Coronary Artery SMCs | [5] |
| Apoptosis Rate (50 nM) | ~20% after 6 hours | Human Coronary Artery SMCs | [5] |
| 44.6% ± 8.1% after 8 hours | Human Coronary Artery SMCs | [5] | |
| 78.1% ± 11.9% after 12 hours | Human Coronary Artery SMCs | [5] | |
| Proliferation Inhibition | 60 - 125 nM (complete) | Glioma Cells (comparative) | [3] |
Detailed Experimental Protocols
Important Note: this compound is photosensitive. All incubations should be performed under standard laboratory fluorescent lighting to ensure inhibitory activity. For control experiments where inhibition is not desired, plates should be wrapped in aluminum foil.
Protocol 1: Inhibition of SMC Contraction using a Collagen Gel Assay
This protocol assesses the ability of this compound to inhibit agonist-induced contraction of smooth muscle cells embedded in a 3D collagen matrix.
Methodology:
-
Cell Culture: Culture human aortic or bronchial smooth muscle cells in appropriate media until 80-90% confluent.
-
Preparation of Collagen Gels:
-
Harvest cells using trypsin-EDTA and resuspend in serum-free medium at a concentration of 2-5 x 10⁶ cells/mL.
-
On ice, prepare the collagen lattice solution by mixing 8 parts cold collagen solution (e.g., Type I rat tail collagen), 1 part 10x PBS, and 1 part neutralization solution.
-
Immediately add 2 parts of the cell suspension to 8 parts of the cold collagen gel solution and mix gently to avoid bubbles. The final cell density should be 4-10 x 10⁵ cells/mL.
-
-
Plating and Polymerization:
-
Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
Incubate at 37°C for 1 hour to allow the collagen to polymerize.
-
-
Pre-treatment:
-
After polymerization, add 1.0 mL of culture medium containing the desired concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO) to each well.
-
Incubate for 1 hour at 37°C under normal laboratory light.
-
-
Contraction:
-
Add the contractile agonist (e.g., endothelin-1, histamine, or phenylephrine) to the wells.
-
Using a sterile spatula or pipette tip, gently detach the gels from the sides of the wells to allow for free-floating contraction.
-
-
Quantification:
-
Capture images of the wells at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Measure the diameter of the collagen gel using image analysis software (e.g., ImageJ).
-
Calculate the percentage of contraction relative to the initial gel size.
-
Protocol 2: Assessment of VSMC Proliferation using BrdU Incorporation
This protocol measures the inhibitory effect of this compound on the proliferation of VSMCs stimulated with a mitogen.
Methodology:
-
Cell Seeding: Seed VSMCs into a 96-well plate at a density of 2,500-5,000 cells per well in complete growth medium and allow them to adhere for 24-48 hours.
-
Synchronization: Replace the growth medium with serum-free basal medium and incubate for 24 hours to arrest the cell cycle.
-
Treatment:
-
Replace the starvation medium with medium containing a mitogen (e.g., 20 ng/mL PDGF or 5% FBS).
-
Add various concentrations of this compound (e.g., 10 nM to 500 nM) or vehicle control to the appropriate wells.
-
Incubate for 48-72 hours at 37°C under normal laboratory light.
-
-
BrdU Labeling:
-
Add BrdU labeling solution (10 µM final concentration) to each well for the final 2-4 hours of the incubation period.
-
-
Detection:
-
Remove the labeling medium and proceed with a commercial BrdU Cell Proliferation ELISA kit.
-
This typically involves fixing the cells, adding an anti-BrdU antibody conjugated to a peroxidase, and then adding a substrate to produce a colorimetric signal.
-
Measure the absorbance on a microplate reader and calculate the percentage of proliferation relative to the mitogen-stimulated control.
-
Protocol 3: Quantification of Apoptosis by DNA Fragmentation ELISA
This protocol quantifies apoptosis by measuring histone-associated DNA fragments (nucleosomes) in the cytoplasm of VSMCs treated with this compound.
Methodology:
-
Cell Seeding: Seed human coronary artery smooth muscle cells in a 12-well or 24-well plate and grow to ~70% confluency.
-
Treatment:
-
Lysate Preparation:
-
Collect both the detached and adherent cells. Centrifuge the supernatant to pellet floating apoptotic cells and combine with the adherent cells lysed directly in the well.
-
Use a commercial cell death detection ELISA kit (e.g., from Roche) and follow the manufacturer's instructions for preparing the cell lysate.
-
-
ELISA Procedure:
-
Add a portion of the lysate to a streptavidin-coated microplate.
-
Add the immunoreagent mixture (anti-histone-biotin and anti-DNA-peroxidase).
-
Incubate, wash, and add the colorimetric substrate (ABTS).
-
-
Quantification:
-
Measure the absorbance at the appropriate wavelength.
-
The absorbance is directly proportional to the amount of nucleosomes in the cytoplasm, providing a quantitative measure of apoptosis. Express results as fold-change over the vehicle-treated control.[5]
-
References
- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound, a potent photodependent protein kinase C inhibitor, on the proliferation of glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible oxidative inactivation of protein kinase C by photosensitive inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
calphostin C solubility in DMSO and culture media
Welcome to the technical support center for Calphostin C. This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] It is a secondary metabolite isolated from the fungus Cladosporium cladosporioides.[3][4] Its inhibitory action is highly specific; it targets the regulatory diacylglycerol (DAG) binding site of PKC, thereby preventing its activation.[2][5] A critical characteristic of this compound is that its inhibitory activity is light-dependent and requires exposure to fluorescent light for full activation.[5][6]
Q2: How soluble is this compound in DMSO and other organic solvents?
This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][5] It has poor solubility in water.[1][4] For preparing stock solutions, DMSO is the most commonly used solvent.
Q3: My this compound is precipitating after being added to my cell culture medium. What is causing this?
Precipitation of this compound upon dilution into aqueous culture media is a common issue. This occurs because this compound is poorly soluble in aqueous solutions.[1] When a concentrated DMSO stock is added to the medium, the DMSO concentration is drastically lowered, reducing its ability to keep the compound dissolved. This is a solubility problem in the aqueous environment of the culture media, not a lack of solubility in the initial DMSO stock.[7] Other factors that can cause precipitation in culture media in general include temperature shifts, changes in pH, and high concentrations of salts or proteins.[8]
Q4: How can I prevent or resolve the precipitation of this compound in my experiments?
To avoid precipitation, consider the following strategies:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5%.
-
Use a More Dilute Stock: Preparing a more dilute stock solution in DMSO allows for the addition of a larger volume to your media, which can help maintain a slightly higher final DMSO concentration and improve solubility. However, always stay within the tolerated DMSO limits for your cells.[7]
-
Pre-warm the Media: Ensure your culture medium is at 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility.[9]
-
Proper Mixing Technique: Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to immediate precipitation.
-
Final Concentration: Work with the lowest effective concentration of this compound for your experiment. The IC50 for PKC inhibition is approximately 50 nM.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility Data | Source(s) |
| DMSO | 1 mg/mL. May require ultrasonic and warming. | [1][5] |
| Ethanol | Soluble.[1] 1 mg/mL. | [1][5] |
| Methanol | Soluble.[1][5] | [1][5] |
| DMF | Soluble.[1][5] 1 mg/mL. | [1][5] |
| Water | Poor solubility.[1] | [1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a 1 mM stock solution of this compound in DMSO.
-
Calculate Required Mass: this compound has a molecular weight of approximately 790.76 g/mol . To prepare 1 mL of a 1 mM stock solution, you will need approximately 0.79 mg of this compound. Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis.
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of high-quality, anhydrous DMSO (e.g., 1 mL for 0.79 mg to make a 1 mM solution).
-
Solubilization: Vortex the solution thoroughly. If precipitation is observed, gentle warming (to 37°C) and sonication may be required to fully dissolve the compound. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
Protocol 2: General Protocol for Cell Treatment and Light Activation
This protocol outlines the general steps for treating cultured cells with this compound.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow, typically for 24 hours.
-
Stock Solution Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Working Solution Preparation: Dilute the stock solution into pre-warmed (37°C) culture medium to achieve the desired final concentration. For example, to achieve a 100 nM final concentration from a 1 mM stock, you would perform a 1:10,000 dilution (e.g., add 1 µL of stock to 10 mL of medium). Add the stock solution to the medium while gently mixing.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. A control group should be treated with medium containing an equivalent amount of DMSO.
-
Light Activation (Crucial Step): The inhibitory activity of this compound is light-dependent.[1][5][6] After adding the compound, expose the cells to a standard fluorescent light source. A common method is to place the culture plates under a 30-W fluorescent light for 30-60 minutes at a close distance.[11] Control plates (DMSO only) should be treated under the same light conditions. For experiments requiring a non-activated control, plates should be shielded from light (e.g., wrapped in aluminum foil).[12]
-
Incubation: Following light activation, return the plates to the incubator for the desired experimental duration.
-
Assay: Proceed with your downstream analysis (e.g., viability assay, protein analysis).
Visual Guides
Caption: this compound inhibits the Protein Kinase C (PKC) signaling pathway.
Caption: Experimental workflow for using this compound in cell culture.
Caption: Troubleshooting guide for this compound precipitation in culture media.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound, Cladosporium cladosporioides A cell permeable, highly specific inhibitor of protein kinase C (IC50 = 50 nM) that interacts with the protein′s regulatory domain by competing at the binding site of diacylglycerol and phorbol esters. | 121263-19-2 [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bioaustralis.com [bioaustralis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 11. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of this compound, a potent photodependent protein kinase C inhibitor, on the proliferation of glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calphostin C Light Activation in Multi-Well Plates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-activated protein kinase C (PKC) inhibitor, calphostin C, in multi-well plate formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of protein kinase C (PKC) derived from the fungus Cladosporium cladosporioides.[1][2] Its mechanism of action is unique as it is strictly dependent on exposure to light.[1][3] this compound binds to the regulatory domain of PKC, competing with diacylglycerol and phorbol esters.[1][4][5] Upon light exposure, it induces an irreversible oxidative modification of PKC, leading to its inactivation.[6][7]
Q2: Why is light exposure critical for this compound activity?
The inhibitory activity of this compound is entirely dependent on photoactivation.[1][3][6] Without light, it does not significantly inhibit PKC. Ordinary fluorescent light is sufficient to activate the compound.[1][5] This light-dependent nature allows for precise temporal and spatial control of PKC inhibition in experimental setups.
Q3: What is the optimal concentration of this compound to use?
The optimal concentration is application-dependent. For PKC inhibition, the IC50 is approximately 50 nM.[3][4][5][8][9] However, at higher concentrations (>2 µM), this compound can paradoxically activate PKC in a light-dependent manner through the generation of singlet oxygen.[10] It is also important to note that light-dependent cytotoxicity is observed at concentrations approximately five times higher than those required for PKC inhibition.[1] A concentration-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: What type of multi-well plates should I use?
The choice of multi-well plate can impact light transmission and experimental consistency.
-
Clear-bottom plates: Allow for direct illumination from below, which can provide more uniform light exposure.
-
Black-walled, clear-bottom plates: Are recommended to minimize well-to-well crosstalk (light scattering) and reduce background fluorescence in imaging or plate reader-based assays.
-
Plate material: Be aware that some plastics may contain UV stabilizers that could affect the light spectrum reaching the cells.[4] It is advisable to measure the light source's spectrum through the plate lid and bottom.
Q5: How should I prepare and store this compound?
This compound is soluble in DMSO and ethanol.[3][11][12][13] For stock solutions, it is recommended to aliquot and store them at -20°C for up to six months.[4] If storage of working solutions is necessary, they can be kept at -20°C for up to one month.[11][14] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[11][14] It is best to prepare fresh working solutions on the day of the experiment.[11][14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect of this compound | Inadequate light exposure. | Ensure multi-well plates are exposed to a suitable light source for a sufficient duration. Ordinary fluorescent light is often adequate.[1][5] Consider using a dedicated illumination system for multi-well plates. |
| Incorrect concentration of this compound. | Verify the final concentration of this compound in the wells. Perform a concentration-response curve to determine the optimal concentration for your cell line. | |
| This compound degradation. | Prepare fresh working solutions from a properly stored stock solution.[4][11][14] | |
| High variability between wells | Uneven light distribution across the plate. | Use a light source designed for uniform illumination of multi-well plates. Avoid stacking plates during light exposure. Consider excluding the outer wells of the plate, which are more prone to environmental variations. |
| "Edge effect" in multi-well plates. | To minimize the "edge effect," ensure proper humidity control during incubation and light exposure. You can also fill the outer wells with sterile media or PBS. | |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. | |
| High cytotoxicity observed | This compound concentration is too high. | Reduce the concentration of this compound. Remember that cytotoxic effects are seen at concentrations about 5-fold higher than those for PKC inhibition.[1] |
| Excessive light exposure (phototoxicity). | Reduce the duration or intensity of the light exposure. Perform a light-dose-response experiment to find the optimal balance between activation and phototoxicity. | |
| Dual effect of this compound at high concentrations. | At concentrations above 2 µM, this compound can act as a PKC activator, leading to unintended cellular effects and toxicity.[10] Lower the concentration to the nanomolar range for PKC inhibition. | |
| Unexpected experimental outcomes (e.g., activation instead of inhibition) | This compound concentration is in the micromolar range. | High concentrations (>2 µM) of this compound can activate PKC through the production of singlet oxygen.[10] Use concentrations in the low nanomolar range (e.g., 50 nM) for PKC inhibition. |
| Off-target effects. | While highly selective for PKC, at higher concentrations, this compound may inhibit other kinases.[4][5] Review the literature for potential off-target effects at the concentration you are using. |
Quantitative Data Summary
Table 1: this compound Concentration-Dependent Effects
| Parameter | Concentration | Effect | Reference |
| IC50 for PKC Inhibition | 50 nM | Potent and selective inhibition of PKC. | [3][4][5][8][9] |
| PKC Inhibition Range | <200 nM | Inhibition of phorbol ester-induced PKC translocation. | [10] |
| PKC Activation Range | >2 µM | Light-dependent activation of PKC via singlet oxygen production. | [10] |
| Cytotoxicity | ~250 nM (5x IC50 for inhibition) | Light-dependent cytotoxicity observed. | [1] |
Table 2: Recommended Light Source Parameters for Phototoxicity Assays (General Guidance)
| Parameter | Recommendation | Rationale | Reference |
| Light Source | Solar simulator (e.g., Xenon arc or doped mercury-metal halide arc) | Simulates the spectrum of natural sunlight. | [4] |
| Irradiance | 1.7 mW/cm² (UVA) | A non-cytotoxic dose that is sufficient to induce phototoxic reactions. | [11] |
| Total Dose | 5 J/cm² (UVA) | A standardized, non-cytotoxic dose used in phototoxicity testing. | [15] |
| Measurement | Measure irradiance through the lid of the multi-well plate. | To account for any filtering effects of the plastic. | [4] |
Experimental Protocols
Protocol 1: General Procedure for this compound Light Activation in Multi-Well Plates
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at a density that will ensure they are in the exponential growth phase and will not be confluent at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
Pre-incubation (in the dark): Incubate the plate in the dark at 37°C for 30 minutes to allow for cellular uptake of this compound.[6]
-
Light Activation: Expose the multi-well plate to a uniform light source. A fluorescent light box or a dedicated multi-well plate illuminator is recommended. One study used a 30-W fluorescent light at a distance of 3 inches for 30 minutes.[6] The optimal duration and intensity should be determined empirically. For control plates (no light exposure), wrap them in aluminum foil and place them in the same incubator.
-
Post-incubation: After light exposure, return the plates to the incubator for the desired experimental duration.
-
Assay: Perform the desired downstream assay to measure the effects of this compound on your experimental endpoint (e.g., cell viability assay, western blot for PKC signaling, etc.).
Visualizations
Caption: this compound signaling pathway for PKC inhibition.
Caption: General experimental workflow for this compound light activation.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Activators Inhibit the Visual Cascade inLimulus Ventral Photoreceptors at an Early Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound, Cladosporium cladosporioides A cell permeable, highly specific inhibitor of protein kinase C (IC50 = 50 nM) that interacts with the protein′s regulatory domain by competing at the binding site of diacylglycerol and phorbol esters. | 121263-19-2 [sigmaaldrich.com]
- 6. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible oxidative inactivation of protein kinase C by photosensitive inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mattek.com [mattek.com]
- 12. Design, Synthesis, and Investigation of Protein Kinase C Inhibitors: Total Syntheses of (+)-Calphostin D, (+)- Phleichrome, Cercosporin and New Photoactive Perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 15. enfo.hu [enfo.hu]
calphostin C stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Calphostin C. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the effective use of this potent, light-activated protein kinase C (PKC) inhibitor in your experiments.
Summary of Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its biological activity. The following tables summarize the recommended conditions based on available data.
Table 1: this compound Solid Form Stability and Storage
| Parameter | Recommendation | Duration | Notes |
| Storage Temperature | -20°C[1][2][3][4] or +4°C[5] | ≥ 4 years at -20°C[6] | Desiccation is recommended[5]. |
| Shipping Condition | Ambient temperature[5][6] | Stable for the duration of shipping | Upon receipt, follow recommended storage instructions. |
| Appearance | Dark red to brown solid[3] | N/A | Color may vary slightly between batches. |
Table 2: this compound Solution Stability and Storage
| Parameter | Recommendation | Duration | Notes |
| Solvents | DMSO, ethanol[1][2][5], methanol, DMF[2][3] | Prepare fresh if possible[5]. | Poorly soluble in water[2][3]. For DMSO stocks, using newly opened, anhydrous DMSO is recommended to ensure maximum solubility[7]. |
| Storage Temperature | -20°C[3][5] | Up to 1 month[5] or up to 6 months[8] | Aliquot to avoid repeated freeze-thaw cycles[3]. |
| Handling | Equilibrate to room temperature before use[5]. | N/A | Ensure any precipitate is fully dissolved[5]. |
| Light Exposure | CRITICAL: Protect from light. | N/A | This compound's inhibitory activity is light-dependent. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound experiment not showing the expected inhibition of PKC?
A1: There are several potential reasons for this:
-
Insufficient Light Exposure: this compound is a photo-activated inhibitor. Its inhibitory effect on PKC is dependent on exposure to light, which can be ordinary fluorescent light.[5] Ensure your experimental setup allows for light exposure after the addition of this compound.
-
Degradation of the Compound: Improper storage of the solid compound or stock solutions can lead to degradation. Stock solutions are best used fresh, though they can be stored at -20°C for up to a month.[5] Repeated freeze-thaw cycles should be avoided.[3]
-
Incorrect Concentration: Verify the final concentration of this compound in your assay. The IC₅₀ for PKC inhibition is approximately 50 nM.[5][9]
-
Precipitation: Ensure that the this compound stock solution is fully dissolved before adding it to your experimental system.
Q2: I'm observing unexpected cytotoxicity in my cell-based assays. Could this be related to this compound?
A2: Yes, this compound can induce cytotoxicity, and this effect is also light-dependent.[5] The mechanism involves the generation of singlet oxygen upon illumination, which can lead to oxidative stress and apoptosis. If you are observing excessive cell death, consider the following:
-
Reduce Light Exposure Time or Intensity: The cytotoxic effects are linked to the duration and intensity of light exposure.
-
Titrate the Concentration: Use the lowest effective concentration for PKC inhibition to minimize off-target cytotoxic effects.
-
Control for Phototoxicity: Include a control group treated with this compound but kept in the dark to distinguish between PKC-mediated effects and light-induced cytotoxicity.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, ethanol, methanol, and DMF.[1][2][3][5] For a 1 mM stock solution in DMSO, you can dissolve 1 mg of this compound (MW: 790.76 g/mol ) in 1.26 mL of DMSO. It is recommended to prepare solutions on the day of use.[5] If storage is necessary, aliquot the stock solution into light-protected tubes and store at -20°C for up to one month.[5] Before use, thaw the aliquot and ensure the solution is free of any precipitate.[5]
Q4: Can I use this compound in experiments conducted under dim light or in the dark?
A4: this compound's inhibitory action on PKC is significantly reduced or absent in the dark.[5] If your experiment requires minimal light, the compound will likely be inactive as a PKC inhibitor. Its effects in the dark would not be mediated by the light-dependent mechanism.
Experimental Protocols
Protocol 1: General Guidelines for Handling and Use of this compound
This protocol outlines the best practices for handling this compound to ensure its stability and activity.
Caption: Workflow for proper handling of this compound.
Protocol 2: Assessing Photostability of this compound in an Experimental Medium
This protocol provides a general method to assess the stability of this compound under specific experimental light conditions using UV-Vis spectrophotometry.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare two sets of samples by diluting the stock solution to the final experimental concentration in your assay buffer or cell culture medium. One set will be the "exposed" group, and the other will be the "dark control."
-
-
Experimental Setup:
-
Place the "exposed" samples in transparent containers (e.g., quartz cuvettes, multi-well plates) under the light source used in your experiments (e.g., cell culture hood light, microscope light).
-
Wrap the "dark control" samples in aluminum foil to completely protect them from light and place them alongside the exposed samples to maintain the same temperature.
-
-
Data Collection:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the absorbance spectrum of both the exposed and dark control samples. This compound has a characteristic absorbance in the visible and UV range.
-
Monitor for a decrease in the absorbance peaks over time in the exposed samples compared to the dark controls.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength maximum as a function of time for both groups. A significant decrease in absorbance in the light-exposed group indicates photodegradation.
-
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound activation and PKC inhibition.
The inhibitory action of this compound is not direct but is mediated by its photosensitizing properties. Upon exposure to light, this compound enters an excited state and transfers energy to molecular oxygen, generating highly reactive singlet oxygen.[1] This singlet oxygen then causes oxidative modification and irreversible inactivation of Protein Kinase C.[1] This light-dependent mechanism is crucial for its potent and selective inhibitory effects.
References
- 1. Irreversible oxidative inactivation of protein kinase C by photosensitive inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.abo.fi [research.abo.fi]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
avoiding calphostin C phototoxicity in control groups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments using Calphostin C while avoiding its known phototoxic effects in control groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly specific inhibitor of Protein Kinase C (PKC).[1][2] It functions by competing with diacylglycerol (DAG) and phorbol esters for their binding site on the regulatory domain of PKC.[1][3] This inhibitory action is critically dependent on exposure to light.[4][5]
Q2: What is this compound phototoxicity?
This compound is a polycyclic hydrocarbon that strongly absorbs light in the visible and ultraviolet ranges.[3][4] Upon light exposure, it acts as a photosensitizer, generating reactive oxygen species (ROS), primarily singlet oxygen. This light-induced generation of singlet oxygen can lead to off-target effects and cellular damage, a phenomenon known as phototoxicity. This can manifest as membrane damage, alterations in intracellular calcium levels, and eventually, cell death.[3]
Q3: How does light exposure affect this compound's activity?
The inhibitory effect of this compound on PKC is entirely dependent on light. In the absence of light, it does not inhibit PKC. Ordinary fluorescent light is sufficient to activate this compound's inhibitory function.[1][4] However, this same light exposure is what triggers its phototoxic potential.
Q4: Can this compound have effects other than PKC inhibition?
Yes. At concentrations higher than those required for PKC inhibition, and in the presence of light, this compound can paradoxically activate PKC. This is thought to occur through the generation of singlet oxygen, which damages the endoplasmic reticulum, leading to calcium leakage into the cytosol and subsequent activation of calcium-sensitive PKC isoforms.
Troubleshooting Guide
Issue: I am observing toxicity in my control group treated with this compound, even without my experimental stimulus.
Possible Cause: This is likely due to the phototoxicity of this compound activated by ambient laboratory lighting.
Solutions:
-
Work in Dark or Light-Protected Conditions: The most effective way to prevent phototoxicity is to minimize light exposure.
-
Dark Room: Whenever possible, perform all manipulations involving this compound (e.g., weighing, dissolving, adding to media, and treating cells) in a dark room.
-
Amber or Foil-Wrapped Tubes: Store stock solutions and working solutions of this compound in amber-colored tubes or tubes wrapped in aluminum foil to protect them from light.
-
Safelight Conditions: If a completely dark room is not feasible, use a red or yellow safelight. These longer wavelength lights are less likely to be absorbed by this compound and trigger phototoxicity. Yellow lighting that filters out wavelengths below ~550 nm is a good option.
-
-
Minimize Light Exposure During Incubation and Observation:
-
Incubators: Standard cell culture incubators are dark, which protects the cells during the incubation period. The light inside an incubator is typically off and only turns on when the door is opened. Light levels inside a closed incubator are close to 0 lux, but can rise to around 11 lux when the room lights are on and the door is opened.[6]
-
Microscopy: If you need to observe the cells microscopically, use the lowest possible light intensity for the shortest duration possible. Consider using a microscope equipped with red-shifted filters.
-
-
Optimize this compound Concentration:
Issue: My experimental results with this compound are inconsistent.
Possible Cause: Inconsistent light exposure between experiments can lead to variable activation of this compound and differing levels of phototoxicity, resulting in poor reproducibility.
Solutions:
-
Standardize Lighting Conditions: Ensure that all experiments are conducted under identical and controlled lighting conditions. If working in a lit environment is unavoidable, document the light source and the duration of exposure.
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment to avoid degradation and variability from repeated exposure of a stock solution to light.
Quantitative Data Summary
Table 1: this compound Concentration-Dependent Effects
| Concentration Range | Primary Effect | Light Requirement | Reference |
| ~50 nM | PKC Inhibition (IC50) | Yes | [1][2][3][5] |
| > 250 nM | Increasing Phototoxicity | Yes | [4][5] |
| > 2 µM | Paradoxical PKC Activation | Yes |
Table 2: Typical Light Intensity in a Laboratory Setting
| Location | Typical Light Intensity (lux) | Reference |
| General Laboratory | 245 - 500 | [6][7] |
| Inside a Biosafety Cabinet (lights on) | ~112 | [6] |
| Inside a Cell Culture Incubator (door closed) | ~0 | [6] |
Table 3: Comparison of PKC Inhibitors
| Inhibitor | Target(s) | IC50 | Light Sensitive | Reference |
| This compound | PKC (regulatory domain) | 50 nM | Yes | [1][2][3][5] |
| Enzastaurin (LY317615) | PKCβ | 6 nM | No | [8] |
| Sotrastaurin | PKC isoforms | ~0.22-3.2 nM | No | |
| Ruboxistaurin (LY333531) | PKCβ1, PKCβ2 | 4.7 nM, 5.9 nM | No | |
| Gö 6983 | Pan-PKC | ~7-15 nM | No | |
| Bisindolylmaleimide I (GF109203X) | Pan-PKC | ~10-20 nM | No |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling this compound in Cell Culture
-
Preparation of Stock Solution (Under Safelight/Dark Conditions):
-
Perform all steps in a dark room or under a red/yellow safelight.
-
Weigh the desired amount of this compound powder.
-
Dissolve in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
Aliquot the stock solution into amber-colored or foil-wrapped microcentrifuge tubes to minimize the number of freeze-thaw cycles and light exposure to the main stock.
-
Store aliquots at -20°C.
-
-
Treatment of Cells (Under Safelight/Dark Conditions):
-
Thaw a single aliquot of this compound stock solution in the dark.
-
Dilute the stock solution to the final working concentration in pre-warmed, serum-free culture medium. It is important to dilute in serum-free media as components in serum can sometimes interfere with photosensitive compounds.
-
Remove the culture plates from the incubator. Perform all subsequent steps in a biosafety cabinet with the fluorescent light turned off, using only a safelight if necessary.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound.
-
For control groups, add medium with the same concentration of DMSO used for the this compound dilution.
-
Wrap the culture plates in aluminum foil or place them in a light-blocking container.
-
-
Incubation:
-
Return the plates to the incubator. The inside of the incubator is dark, which will protect the cells from light during the treatment period.
-
-
Post-Incubation Analysis:
-
When the incubation is complete, perform any subsequent steps (e.g., cell lysis, microscopy) under safelight conditions or with minimal light exposure to avoid introducing artifacts.
-
Visualizations
Caption: Mechanism of this compound Phototoxicity.
Caption: Experimental workflow to mitigate phototoxicity.
Caption: Decision tree for selecting appropriate controls.
References
- 1. This compound, Cladosporium cladosporioides [sigmaaldrich.com]
- 2. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Laboratories and pharmacies [glamox.com]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
calphostin C causing unexpected changes in intracellular calcium
Welcome to the technical support center for Calphostin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, particularly in relation to its effects on intracellular calcium signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of protein kinase C (PKC).[1][2][3][4] It competitively inhibits the binding of diacylglycerol (DAG) and phorbol esters to the regulatory domain of PKC, thereby preventing its activation.[3] A critical characteristic of this compound is that its inhibitory activity is light-dependent.[2][4][5][6]
Q2: I am observing an unexpected increase in intracellular calcium after treating my cells with this compound. Is this a known off-target effect?
A2: Yes, an increase in intracellular calcium ([Ca2+]i) is a known off-target effect of this compound, particularly at higher concentrations and in the presence of light.[2][7][8] Instead of the expected decrease or modulation of calcium signals secondary to PKC inhibition, you may observe a direct elevation of cytosolic calcium.
Q3: What is the mechanism behind this compound-induced increases in intracellular calcium?
A3: The primary mechanism for this unexpected calcium increase is light-dependent generation of singlet oxygen at higher concentrations of this compound (typically >2 µM).[2][8] This can cause structural changes and damage to the endoplasmic reticulum (ER), leading to calcium leakage from the ER into the cytosol.[2][8] Another reported off-target effect is the direct blockade of L-type calcium channels, which would be expected to decrease calcium influx, but the ER leak effect is often predominant.
Q4: At what concentrations are the off-target effects of this compound on intracellular calcium typically observed?
A4: Off-target effects, including increased intracellular calcium, are generally observed at this compound concentrations greater than 2 µM.[2][8] In contrast, its potent and selective inhibition of PKC occurs at much lower concentrations, with an IC50 of approximately 50 nM.[2]
Q5: How does light exposure affect the activity and off-target effects of this compound?
A5: Both the PKC inhibitory activity and the off-target effects of this compound are light-dependent.[2][5][6][8] The polycyclic hydrocarbon structure of this compound absorbs light, leading to its activation.[5][6] In the context of off-target calcium effects, light is required for the generation of singlet oxygen, which damages the ER.[8] Therefore, controlling and documenting light exposure during your experiments is critical.
Troubleshooting Guide: Unexpected Increases in Intracellular Calcium
This guide is designed to help you troubleshoot experiments where you observe an unexpected increase in intracellular calcium upon application of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected increase in [Ca2+]i after this compound application. | High Concentration of this compound: You may be using a concentration that is too high, leading to off-target effects. | - Verify your calculations and dilute your stock solution accordingly.- Perform a dose-response curve to determine the optimal concentration for PKC inhibition without inducing calcium release in your specific cell type. Aim for concentrations in the low nanomolar range (e.g., 50-200 nM). |
| Light-Induced Artifacts: this compound is photosensitive, and excessive light exposure can trigger the generation of singlet oxygen, causing ER calcium leakage.[8] | - Minimize light exposure during cell incubation with this compound by working in a darkened room or using red light.- Wrap your culture plates or tubes in aluminum foil during incubation.- If using fluorescence microscopy, use the lowest possible light intensity and exposure time. | |
| Variable or inconsistent calcium responses to this compound. | Inconsistent Light Exposure: Variations in ambient light or microscope illumination between experiments can lead to inconsistent results. | - Standardize your experimental setup to ensure consistent light exposure for all samples.- Document the light conditions for each experiment. |
| Cell Health and Stress: Unhealthy or stressed cells may have compromised calcium homeostasis, making them more susceptible to the off-target effects of this compound. | - Ensure your cells are healthy and not overgrown before starting the experiment.- Minimize handling and environmental stress on the cells. | |
| This compound appears to be activating PKC instead of inhibiting it. | High Concentration and Light Exposure: At high concentrations (>2 µM) and in the presence of light, the this compound-induced calcium leak from the ER can be sufficient to activate calcium-sensitive PKC isoforms.[2][8] | - Lower the concentration of this compound to the recommended range for PKC inhibition (50-200 nM).- Reduce light exposure during the experiment. |
Quantitative Data Summary
The following tables summarize the concentration-dependent effects of this compound.
Table 1: Concentration-Dependent Effects of this compound on PKC and Intracellular Calcium
| Concentration Range | Primary Effect | Effect on Intracellular Calcium ([Ca2+]i) | Reference |
| < 200 nM | PKC Inhibition | No direct increase; downstream effects of PKC inhibition may modulate [Ca2+]i. | [2] |
| > 2 µM | Off-target effects | Increased [Ca2+]i due to ER calcium leakage. | [2][8] |
Table 2: IC50 Values for this compound
| Target | IC50 | Conditions | Reference |
| Protein Kinase C (PKC) | 50 nM | In vitro | [1][2] |
| Malignant Glioma Cell Proliferation | ~ 40 - 60 nM | In light-treated conditions in vitro | [2] |
Experimental Protocols
Protocol for Measuring Intracellular Calcium Changes using Fura-2 AM
This protocol provides a general framework for measuring intracellular calcium concentrations in cultured cells treated with this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (cell permeant)
-
High-quality, anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Cultured cells on coverslips or in a 96-well plate
-
Fluorescence microscope or plate reader capable of ratiometric imaging with excitation at 340 nm and 380 nm, and emission at ~510 nm.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to 70-90% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in DMSO.
-
Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.
-
Prepare the Fura-2 AM loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
This compound Treatment and Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Continuously perfuse the cells with HBSS or add fresh HBSS to the wells.
-
Begin baseline fluorescence recording by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Prepare the desired concentration of this compound in HBSS. Important: Protect the this compound solution from light.
-
Add the this compound solution to the cells while continuing to record the fluorescence ratio (F340/F380).
-
Record the changes in the F340/F380 ratio over time to monitor changes in intracellular calcium concentration. An increase in the ratio indicates an increase in [Ca2+]i.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Normalize the data to the baseline ratio before the addition of this compound.
-
If absolute calcium concentrations are required, a calibration curve using calcium standards and a calcium ionophore (e.g., ionomycin) should be performed.
-
Visualizations
Caption: Canonical vs. Off-Target Pathways of this compound.
Caption: Troubleshooting workflow for unexpected calcium changes.
Caption: Experimental workflow for calcium imaging.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. Calcium as a reliable marker for the quantitative assessment of endoplasmic reticulum stress in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting calphostin C batch-to-batch variability
This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing batch-to-batch variability with Calphostin C.
Frequently Asked Questions (FAQs)
Q1: My new batch of this compound is showing lower potency than the previous one. What could be the cause?
A1: Batch-to-batch variability in this compound can stem from several factors:
-
Purity: The percentage of active this compound can differ between batches. Most suppliers specify a purity of >95% as determined by HPLC.[1] Always refer to the batch-specific Certificate of Analysis (CoA).
-
Light Exposure: this compound is a photosensitive compound. Its inhibitory effect on Protein Kinase C (PKC) is strictly light-dependent.[2][3] Inconsistent or insufficient light exposure during your experiment will lead to variable and reduced potency.
-
Solubility: this compound has poor water solubility and is typically dissolved in solvents like DMSO or ethanol.[1] Differences in solvent quality or dissolution technique can affect the effective concentration.
-
Storage and Handling: Improper storage (e.g., failure to store at -20°C) or repeated freeze-thaw cycles can lead to degradation of the compound.
-
Concentration-Dependent Effects: At low nanomolar concentrations (<200 nM), this compound acts as a PKC inhibitor. However, at higher micromolar concentrations (>2 µM), it can paradoxically activate PKC in a light-dependent manner by generating singlet oxygen.[4] Using a concentration that is too high may produce unexpected results.
Q2: How does light affect this compound's activity?
A2: this compound requires photoactivation by visible light (ordinary fluorescent light is sufficient) to exert its inhibitory effect.[2] In the presence of light, oxygen, and Ca2+, this compound binds to the regulatory domain of PKC and causes its irreversible oxidative inactivation.[5] This process involves the generation of singlet oxygen.[5] Experiments conducted in the dark will show no significant PKC inhibition.[2]
Q3: My cells are showing unexpected toxicity. Is this related to the this compound batch?
A3: While it could be related to impurities, the toxicity is more likely linked to the experimental conditions. Light-dependent cytotoxicity is a known characteristic of this compound, typically occurring at concentrations about 5-fold higher than those needed for PKC inhibition.[2] Furthermore, at high concentrations (>2µM), light-activated this compound can induce endoplasmic reticulum (ER) stress and calcium leakage, leading to apoptosis.[3][4]
Q4: How can I validate a new batch of this compound before starting critical experiments?
A4: It is highly recommended to perform a validation experiment. A dose-response curve using a standard cell-based assay (e.g., a cell viability assay like MTT, or a specific PKC activity assay) is the most effective method. Comparing the IC50 value of the new batch to a previously validated batch will confirm its relative potency.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values Between Batches
If you observe a significant shift in the half-maximal inhibitory concentration (IC50) between different lots of this compound, follow these steps.
Troubleshooting Workflow
Data Comparison Table
Use this table to log your findings when comparing two batches.
| Parameter | Batch A (Old) | Batch B (New) | Notes |
| Lot Number | e.g., 12345 | e.g., 67890 | |
| Purity (from CoA) | e.g., 98.5% | e.g., 97.9% | A small difference is unlikely to be the sole cause. |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated | Check for accidental temperature fluctuations. |
| Stock Solution Age | e.g., 3 months | e.g., Freshly made | Always use fresh stock solutions for comparison. |
| Observed IC50 | e.g., 55 nM | e.g., 150 nM | Record values from your standardized QC experiment. |
Problem 2: No or Very Weak Inhibition Observed
If this compound fails to inhibit your target pathway, consider the mechanism of action.
Mechanism of Action: Light-Dependent PKC Inhibition
This compound's activity is entirely dependent on photoactivation.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible oxidative inactivation of protein kinase C by photosensitive inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing calphostin C precipitation in aqueous solutions
<_ _>
Welcome to the Technical Support Center for Calphostin C. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the precipitation of this compound in aqueous solutions, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What happened?
A1: This is a common issue known as solvent-shifting precipitation. This compound is poorly soluble in water[1]. While it dissolves well in organic solvents like DMSO, diluting this stock into an aqueous buffer or medium drastically lowers the solvent's solvating power, causing the compound to fall out of solution. The final concentration of the organic solvent in your aqueous solution is likely too low to maintain this compound's solubility.
Q2: What is the best solvent to prepare a this compound stock solution?
A2: DMSO is the most commonly recommended solvent for preparing this compound stock solutions.[2][3][4] Ethanol and DMF are also viable options.[4][5] It is recommended to prepare stock solutions at a concentration of up to 1 mg/mL.[2][4] For DMSO stocks, some protocols suggest that ultrasonic and warming may be necessary to achieve full dissolution.[6]
Q3: How can I prevent this compound from precipitating in my aqueous experimental solution?
A3: To prevent precipitation, ensure that the final concentration of the organic solvent (like DMSO) is sufficient to keep this compound dissolved. It is also crucial to add the stock solution to the aqueous solution with vigorous mixing to facilitate rapid dispersion. Preparing intermediate dilutions in a solvent mixture with a higher percentage of the organic solvent before the final dilution into the aqueous medium can also be an effective strategy.
Q4: What is the maximum concentration of this compound I can use in my cell culture medium?
A4: The effective inhibitory concentration for Protein Kinase C (PKC) is very low, with an IC50 of 50 nM.[6][7][8][9] Most in-vitro studies use concentrations in the nanomolar range (e.g., 10-100 nM).[2] It is advisable to perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions. Higher concentrations (e.g., >2 µM) may not only increase the risk of precipitation but can also induce off-target effects.[10]
Q5: Are there any other factors I should be aware of when working with this compound?
A5: Yes, this compound is a photo-dependent inhibitor of PKC, meaning its inhibitory activity is activated by light.[5][7][11] For consistent results, experiments should be conducted under controlled and reproducible light conditions.[2][7] It is also recommended to store the solid compound and stock solutions protected from light at -20°C.[2][3]
Troubleshooting Guide: this compound Precipitation
Use the following guide to diagnose and solve precipitation issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon dilution | Poor Aqueous Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | • Lower the final working concentration of this compound. • Increase the final percentage of the organic solvent (e.g., DMSO), ensuring it is non-toxic to your cells. • Add the stock solution dropwise into the aqueous solution while vortexing or stirring vigorously. |
| Stock solution appears cloudy or contains particles | Incomplete Dissolution: The compound did not fully dissolve in the organic solvent. | • Use gentle warming and sonication to aid dissolution when preparing the stock solution in DMSO.[6] • Ensure the stock concentration does not exceed the recommended solubility limits (see table below). • Filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent. |
| Solution becomes cloudy over time during the experiment | Instability or Aggregation: The compound is aggregating or degrading under the experimental conditions (e.g., temperature, pH, light exposure). | • Prepare fresh dilutions from the stock solution immediately before each experiment.[2][3] • Minimize the exposure of the solution to ambient light and elevated temperatures. • Evaluate the compatibility of this compound with other components in your medium. |
Data and Protocols
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Maximum Recommended Concentration | Source(s) |
| DMSO | 1 mg/mL | [2][4][6] |
| Ethanol | Soluble (specific concentration not always provided) | [4][5] |
| DMF | 1 mg/mL | [4][5] |
| Methanol | Soluble (specific concentration not always provided) | [5] |
| Water | Poor solubility | [1] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step method for preparing a non-precipitating aqueous working solution from a DMSO stock.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Target aqueous solution (e.g., cell culture medium, phosphate-buffered saline)
-
Vortex mixer
Procedure:
-
Prepare Stock Solution (e.g., 1 mM):
-
Calculate the required mass of this compound (Molecular Weight: ~790.76 g/mol ) for your desired stock concentration and volume.
-
Add the appropriate volume of high-purity DMSO to the vial of this compound powder.
-
Vortex thoroughly. If needed, gently warm the solution and sonicate until all solid is dissolved. The solution should be clear.
-
Store this stock solution at -20°C, protected from light. Stock solutions are stable for up to one month at -20°C or up to 6 months at -80°C.[3][6][7]
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation, create an intermediate dilution.
-
For example, dilute the 1 mM stock solution 1:10 in your target aqueous medium that has been supplemented with a compatible co-solvent if necessary, to create a 100 µM solution. Mix thoroughly.
-
-
Prepare Final Working Solution:
-
Place your target volume of the final aqueous solution (e.g., cell culture medium) in a sterile tube.
-
While vortexing the aqueous solution at medium speed, add the required volume of your stock (or intermediate) solution drop-by-drop.
-
Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Mechanism of Action: PKC Inhibition
This compound specifically inhibits Protein Kinase C (PKC) by targeting its regulatory domain.
Caption: this compound competitively inhibits PKC activation.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 4. This compound From microbial (Cladosporium cladosporioides), ≥90% (HPLC), protein kinase C inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, Cladosporium cladosporioides A cell permeable, highly specific inhibitor of protein kinase C (IC50 = 50 nM) that interacts with the protein′s regulatory domain by competing at the binding site of diacylglycerol and phorbol esters. | 121263-19-2 [sigmaaldrich.com]
- 8. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 9. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Calphostin C and Chelerythrine Chloride as PKC Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable Protein Kinase C (PKC) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two widely used PKC inhibitors, Calphostin C and Chelerythrine Chloride, to facilitate an informed choice for your research needs.
This comparison guide delves into the distinct mechanisms of action, potency, isoform selectivity, and potential off-target effects of this compound and Chelerythrine Chloride. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for key applications. Additionally, signaling pathway and experimental workflow diagrams generated using Graphviz are included to visually represent complex information.
Mechanism of Action: A Tale of Two Domains
This compound and Chelerythrine Chloride inhibit PKC through fundamentally different mechanisms, a crucial factor in experimental design and data interpretation.
This compound is a potent, cell-permeable, and light-activated inhibitor that targets the regulatory domain of PKC.[1][2][3] Specifically, it competitively binds to the C1 domain, the binding site for diacylglycerol (DAG) and phorbol esters, thereby preventing the activation of the kinase.[1] Its inhibitory action is dependent on exposure to fluorescent light.[3]
Chelerythrine Chloride , on the other hand, is a cell-permeable alkaloid that interacts with the catalytic domain of PKC.[4][5][6] It acts as a competitive inhibitor with respect to the phosphate-accepting substrate and a non-competitive inhibitor with respect to ATP.[4][6][7]
Potency and Selectivity: A Quantitative Comparison
The potency and selectivity of an inhibitor are paramount for achieving specific biological effects while minimizing off-target activities.
| Inhibitor | Target | IC50 | Selectivity |
| This compound | General PKC | 50 nM[1][2] | >1000-fold vs. PKA and Tyrosine Kinases[1][2] |
| PKC-α | 75-100 nM (for 50% inhibition)[8] | ||
| PKC-ε | 75-100 nM (for 50% inhibition)[8] | ||
| Chelerythrine Chloride | General PKC | 0.66 µM (660 nM)[4][6][7] | At least 100-fold more selective for PKC than other kinases[4] |
| PKC (Group A & B isoforms) | Selective inhibitor[9] | ||
| PKC-α | Specific inhibitor[10] |
Note: Comprehensive IC50 data for this compound and Chelerythrine Chloride against a full panel of PKC isoforms in a single comparative study is limited in the public domain. The provided data is compiled from multiple sources.
Off-Target Effects: Considerations for Experimental Design
Both inhibitors have been reported to exert effects independent of PKC inhibition, which should be carefully considered when interpreting experimental results.
This compound has been shown to induce endoplasmic reticulum (ER) stress and inhibit succinate-dependent mitochondrial electron transport.
Chelerythrine Chloride exhibits a broader range of biological activities, including the induction of apoptosis through a Bax/Bak-independent mitochondrial mechanism and the activation of MAPK pathways (p38 and JNK), which may be independent of its PKC inhibitory function.[7] Some studies have even questioned its potency as a direct PKC inhibitor in certain cellular contexts.
Experimental Protocols
In Vitro PKC Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound and Chelerythrine Chloride in a cell-free system.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
This compound and/or Chelerythrine Chloride
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and activators (PS and DAG).
-
Add varying concentrations of this compound or Chelerythrine Chloride to the wells. For this compound, ensure the plate is exposed to fluorescent light for activation.
-
Add the purified PKC enzyme to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at 30°C for 10-30 minutes.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Wash the phosphocellulose papers to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Assay for PKC Inhibition
This protocol outlines a general method to assess the effects of this compound and Chelerythrine Chloride on PKC activity within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound and/or Chelerythrine Chloride
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-PKC substrate, anti-total PKC)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Chelerythrine Chloride for a specified time (e.g., 1-2 hours). For this compound, ensure the cells are exposed to light.
-
Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation of a known PKC substrate (e.g., MARCKS) by Western blotting using a phospho-specific antibody.
-
Normalize the phospho-substrate signal to a loading control (e.g., total protein or a housekeeping gene).
-
Determine the concentration-dependent inhibitory effect of each compound.
Conclusion
This compound and Chelerythrine Chloride are both valuable tools for studying PKC signaling, but their distinct properties make them suitable for different experimental applications.
-
This compound is a highly potent and specific inhibitor of the PKC regulatory domain, making it an excellent choice for studies requiring precise and light-inducible inhibition of PKC activation. Its high selectivity minimizes the risk of off-target effects on other kinases.
-
Chelerythrine Chloride , while also a potent PKC inhibitor, targets the catalytic domain and exhibits a wider range of biological activities that may or may not be dependent on PKC inhibition. Researchers should be mindful of these pleiotropic effects and include appropriate controls to dissect the specific role of PKC in their experimental system.
Ultimately, the choice between this compound and Chelerythrine Chloride will depend on the specific research question, the experimental system, and the desired level of specificity. This guide provides the necessary data and protocols to make an informed decision and to design robust and well-controlled experiments.
References
- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 3. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.jp]
- 6. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelerythrine chloride, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9) | Abcam [abcam.com]
- 8. Deletion analysis of protein kinase C inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PKC Inhibition: A Comparative Guide to Calphostin C and Other Inhibitors Using Western Blot
For researchers, scientists, and drug development professionals, the accurate validation of protein kinase C (PKC) inhibition is crucial for advancing signal transduction research and therapeutic development. This guide provides a comprehensive comparison of Calphostin C with other commonly used PKC inhibitors, supported by experimental data and detailed protocols for validation by Western blot.
This compound is a potent and specific inhibitor of protein kinase C, a family of serine/threonine kinases that play critical roles in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its unique mechanism of action, targeting the regulatory diacylglycerol (DAG) binding domain, distinguishes it from many other kinase inhibitors that compete with ATP at the catalytic site.[1] This guide will delve into the specifics of this compound, compare its performance with other inhibitors, and provide a detailed protocol for its validation using Western blot analysis.
Performance Comparison of PKC Inhibitors
The selection of an appropriate PKC inhibitor is contingent on the specific requirements of the experiment, including the desired isoform selectivity and potency. Below is a comparative summary of this compound and other widely used PKC inhibitors.
| Inhibitor | Mechanism of Action | Target Specificity | IC50 (PKC) | Key Considerations |
| This compound | Interacts with the regulatory DAG-binding domain | Highly specific for PKC over other kinases. | ~50 nM | Photo-dependent for full activity.[3] |
| Staurosporine | Broad-spectrum ATP-competitive inhibitor | Non-selective, inhibits a wide range of kinases.[4] | ~2.7 nM[5] | High potency but lacks specificity.[4] |
| Gö6976 | ATP-competitive inhibitor | Selective for conventional PKC isoforms (α, β).[6] | PKCα: ~2.3 nM, PKCβI: ~6.2 nM[7] | Can have off-target effects on other kinases.[7] |
| Enzastaurin | ATP-competitive inhibitor | Selective for PKCβ.[8] | PKCβ: ~6 nM[8] | Also inhibits the PI3K/Akt pathway.[8] |
Experimental Validation: Western Blot Protocol for PKC Inhibition
Western blotting is a fundamental technique to visually and quantitatively assess the inhibition of PKC activity. This is typically achieved by measuring the phosphorylation status of PKC itself or its downstream substrates. An effective inhibition will result in a decrease in the phosphorylation of these target proteins.
Materials and Reagents
-
Cells or tissue expressing the PKC isoform of interest
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound and other PKC inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (Phospho-PKC isoform specific, Total-PKC isoform specific, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with this compound or other PKC inhibitors at various concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce PKC phosphorylation. Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC isoform (or a downstream target) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total PKC isoform and a loading control.
-
Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in the inhibitor-treated samples compared to the PMA-stimulated control indicates successful inhibition.
-
Signaling Pathways and Experimental Workflow
To better visualize the molecular interactions and the experimental process, the following diagrams are provided.
References
- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of two protein kinase C inhibitors, this compound and Gö6976, on pineal cyclic nucleotide accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Confirming Calphostin C Efficacy: A Comparative Guide to Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Calphostin C, a potent Protein Kinase C (PKC) inhibitor, with other commonly used PKC inhibitors. We present supporting experimental data from in vitro kinase activity assays to objectively evaluate its performance. Detailed methodologies for these assays are also provided to facilitate the replication and validation of these findings in your own research.
This compound: A Light-Dependent Inhibitor of Protein Kinase C
This compound is a fungal metabolite that exhibits potent and specific inhibition of Protein Kinase C (PKC).[1] Its mechanism of action is unique as it targets the regulatory diacylglycerol (DAG) binding site of PKC, and its inhibitory activity is notably dependent on exposure to light.[1] This light-dependency offers a degree of experimental control not available with many other kinase inhibitors. This compound has demonstrated an IC50 value of approximately 50 nM for PKC.[1]
Comparative Efficacy of PKC Inhibitors
To objectively assess the efficacy of this compound, its inhibitory activity is compared against other well-established PKC inhibitors: Staurosporine, Go 6983, and Sotrastaurin. The half-maximal inhibitory concentration (IC50) values for each inhibitor against various PKC isoforms are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCζ | PKCθ | Mechanism of Action |
| This compound | ~50 nM (total PKC) | ~50 nM (total PKC) | ~50 nM (total PKC) | ~50 nM (total PKC) | ~50 nM (total PKC) | >50,000 nM | ~50 nM (total PKC) | Targets the regulatory DAG binding site (Light-dependent) |
| Staurosporine | 3 nM | 3 nM | 3 nM | - | - | - | - | ATP-competitive, broad-spectrum kinase inhibitor |
| Go 6983 | 7 nM | 7 nM | 6 nM | 10 nM | - | 60 nM | - | Broad-spectrum PKC inhibitor |
| Sotrastaurin | 0.95 nM (Ki) | 0.64 nM (Ki) | - | 2.1 nM (Ki) | 3.2 nM (Ki) | Inactive | 0.22 nM (Ki) | Pan-PKC inhibitor |
Note: Some values are reported as Ki (inhibition constant) which is conceptually similar to IC50. Direct comparison should be made with caution due to potential variations in assay conditions. Data for this compound against specific isoforms is limited in the public domain, with most sources citing its IC50 for total PKC.
Experimental Protocol: In Vitro PKC Kinase Activity Assay (Radioisotopic)
This protocol describes a common method for determining the efficacy of a kinase inhibitor by measuring the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Purified active PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound and other inhibitors of interest
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound and other test compounds in the kinase reaction buffer.
-
Set up the Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, PS/DAG vesicles, PKC substrate, and the desired concentration of the inhibitor.
-
Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.
-
Initiate Phosphorylation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper. The acidic nature of the paper denatures the kinase.
-
Wash: Wash the P81 papers multiple times with the stop solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the PKC signaling pathway and the experimental workflow of a kinase activity assay.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for a radioisotopic in vitro kinase activity assay.
Caption: Logical flow of the comparison guide for evaluating this compound efficacy.
References
A Researcher's Guide to Effective Negative Controls in Calphostin C Studies
For researchers, scientists, and drug development professionals, establishing the specificity of experimental findings is paramount. This guide provides a comparative analysis of appropriate negative controls for studies involving Calphostin C, a potent and widely used inhibitor of Protein Kinase C (PKC).
This compound's unique light-dependent mechanism of action necessitates specific control experiments to ensure that observed effects are a direct result of PKC inhibition and not artifacts of the compound or experimental conditions. This guide outlines the most critical negative controls, provides detailed experimental protocols, and compares this compound with other commonly used PKC inhibitors.
The Indispensable "No-Light" Control
The cornerstone of any experiment involving this compound is the "no-light" or "dark" control. This compound's inhibitory activity is contingent upon its exposure to light, which activates the molecule, enabling it to bind to the regulatory domain of PKC. Therefore, running a parallel experiment where cells or biochemical assays are treated with this compound but kept in the dark is essential to control for any light-independent or off-target effects of the compound.
Logical Framework for Light vs. Dark Control
Caption: Logical workflow for the essential light vs. dark negative control in this compound experiments.
Alternative Negative Controls and Comparative Compounds
While the "no-light" control is primary, other strategies can further strengthen the specificity of your findings.
-
Structurally Related but Less Active Analogs: While a perfectly inactive structural analog of this compound is not commercially available, other calphostins with significantly lower potency, such as Calphostin D (IC50 = 6.4 µM compared to 0.05 µM for this compound), can be considered. Observing a lack of effect with these less potent analogs at concentrations where this compound is active can provide additional evidence for the specificity of the observed phenotype.
-
Alternative PKC Inhibitors with Different Mechanisms: Comparing the effects of this compound with other PKC inhibitors that have different mechanisms of action can help to confirm that the observed effects are indeed due to PKC inhibition. Key comparative compounds include:
-
Gö 6983: A broad-spectrum PKC inhibitor that acts at the ATP-binding site of the catalytic domain.
-
Bisindolylmaleimide I (GF 109203X): Another ATP-competitive inhibitor with broad specificity for PKC isoforms.
-
Quantitative Comparison of PKC Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other commonly used PKC inhibitors. These values can vary depending on the specific PKC isoform and the experimental conditions.
| Inhibitor | Mechanism of Action | Target Domain | IC50 (PKC) | Reference(s) |
| This compound | Diacylglycerol (DAG) Antagonist (Light-dependent) | Regulatory (C1) | ~50 nM | **** |
| Gö 6983 | ATP-competitive | Catalytic | 7 - 60 nM | |
| Bisindolylmaleimide I (GF 109203X) | ATP-competitive | Catalytic | 10 - 20 nM | |
| Calphostin D | Diacylglycerol (DAG) Antagonist (Light-dependent) | Regulatory (C1) | ~6.4 µM |
Experimental Protocols
Protocol 1: "No-Light" Control for this compound in Cell Culture
This protocol outlines the essential steps for performing a "no-light" control experiment when treating adherent cells with this compound.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Standard cell culture incubator (37°C, 5% CO2)
-
A light-proof container (e.g., an aluminum foil-wrapped box or a light-excluding incubator)
-
A standard light source for activation (e.g., a fluorescent light box)
Procedure:
-
Cell Seeding: Seed cells at the desired density in multi-well plates and allow them to adhere and grow overnight.
-
Preparation of Treatment Media: Prepare the final concentrations of this compound and vehicle (DMSO) in complete cell culture medium. Prepare enough of each solution for both the "light" and "no-light" conditions.
-
"No-Light" (Dark) Control Group: a. Under subdued lighting conditions (e.g., working in a darkened cell culture hood), aspirate the old medium from the wells designated for the "no-light" control. b. Add the this compound-containing medium or vehicle control medium to the respective wells. c. Immediately place the plate inside a light-proof container. d. Return the light-proof container to the standard cell culture incubator for the duration of the treatment.
-
"Light" Experimental Group: a. Aspirate the old medium from the remaining wells. b. Add the this compound-containing medium or vehicle control medium to the respective wells. c. Expose the plate to a standard fluorescent light source for a predetermined period (e.g., 30-60 minutes) to activate the this compound. The optimal duration and intensity of light exposure may need to be determined empirically for your specific experimental setup. d. After light exposure, return the plate to the standard cell culture incubator for the remainder of the treatment period.
-
Endpoint Analysis: Following the incubation period, proceed with your planned endpoint analysis (e.g., western blotting for downstream targets, cell viability assays, etc.) for both the "light" and "no-light" groups.
Protocol 2: In Vitro PKC Activity Assay with Light vs. Dark Conditions
This protocol describes how to perform a "no-light" control in a cell-free in vitro PKC activity assay.
Materials:
-
Purified, active PKC enzyme
-
PKC substrate (e.g., a fluorescently labeled peptide)
-
ATP
-
Assay buffer
-
This compound
-
Vehicle (DMSO)
-
Microplate reader capable of measuring the assay output (e.g., fluorescence)
-
Light source and a light-proof container
Procedure:
-
Prepare Assay Reactions: In a multi-well plate suitable for your plate reader, prepare the PKC reaction mixtures containing the enzyme, substrate, and buffer.
-
Add Inhibitors: Add this compound or vehicle to the appropriate wells.
-
"No-Light" Control: Immediately place the plate in a light-proof container and incubate at the appropriate temperature for the desired duration.
-
"Light" Experimental Group: Expose the plate to a light source for a defined period to activate the this compound before or during the incubation period.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Measure Activity: After the desired reaction time, measure the output (e.g., fluorescence) using a microplate reader.
Visualizing the PKC Signaling Pathway
The following diagram illustrates a simplified overview of the canonical PKC signaling pathway, highlighting the point of intervention for this compound and ATP-competitive inhibitors.
Caption: A simplified diagram of the PKC signaling pathway and the points of inhibition for this compound and ATP-competitive inhibitors.
By implementing these rigorous negative controls and considering the comparative data, researchers can significantly enhance the validity and impact of their findings in studies utilizing this compound.
A Researcher's Guide: Calphostin C vs. Isoform-Specific PKC Inhibitors
For researchers, scientists, and drug development professionals, the choice of a Protein Kinase C (PKC) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the broad-spectrum PKC inhibitor, Calphostin C, with a selection of widely used isoform-specific PKC inhibitors. We will delve into their mechanisms of action, inhibitory profiles, and provide detailed experimental protocols to assist in making an informed choice for your research needs.
Introduction to Protein Kinase C and its Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ).[2] Dysregulation of PKC activity is implicated in various diseases, including cancer and diabetic complications, making PKC a significant therapeutic target.[3]
Inhibitors of PKC are invaluable tools for dissecting PKC signaling and for potential therapeutic intervention. These inhibitors can be broadly categorized by their mechanism of action and selectivity. This compound represents a classic example of a broad-spectrum inhibitor, while a growing number of compounds offer selectivity for specific PKC isoforms.
Mechanism of Action: A Tale of Two Domains
The fundamental difference between this compound and many isoform-specific inhibitors lies in their binding sites on the PKC enzyme.
This compound: Targeting the Regulatory Domain
This compound is a potent, cell-permeable inhibitor that uniquely targets the regulatory domain of PKC.[4][5] Specifically, it competes with diacylglycerol (DAG) and phorbol esters for binding to the C1 domain, a crucial step in the activation of conventional and novel PKC isoforms.[4][5] This interaction is light-dependent; this compound requires photoactivation to exert its inhibitory effect.[6] Because it does not compete with ATP, it is not a traditional kinase inhibitor. At high concentrations and with light exposure, this compound can also induce cellular stress and apoptosis through mechanisms that may be independent of PKC inhibition.[7]
Isoform-Specific Inhibitors: Targeting the Catalytic Domain
In contrast, the majority of currently available isoform-specific PKC inhibitors are ATP-competitive.[8][9] They bind to the ATP-binding pocket within the catalytic domain of the enzyme, preventing the transfer of phosphate from ATP to its substrates.[9] The selectivity of these inhibitors for different PKC isoforms is achieved through exploiting subtle differences in the amino acid composition and conformation of the ATP-binding site across the PKC family.
Quantitative Comparison of Inhibitor Potency and Selectivity
The choice of an inhibitor often hinges on its potency (IC50 or Ki values) and its selectivity profile across the various PKC isoforms. The following table summarizes the inhibitory activity of this compound and several common isoform-specific PKC inhibitors.
| Inhibitor | Target Class | PKCα | PKCβI/II | PKCγ | PKCδ | PKCε | PKCη | PKCθ | PKCζ | PKCμ (PKD1) | Reference(s) |
| This compound | Broad Spectrum (Regulatory Domain) | ~50 nM (total PKC) | ~50 nM (total PKC) | ~50 nM (total PKC) | ~50 nM (total PKC) | ~50 nM (total PKC) | ~50 nM (total PKC) | ~50 nM (total PKC) | ~50 nM (total PKC) | >50,000 nM | [4][5] |
| Sotrastaurin (AEB071) | Pan-PKC (ATP-Competitive) | 0.95 nM (Ki) | 0.64 nM (Ki) | - | 2.1 nM (Ki) | 3.2 nM (Ki) | 1.8 nM (Ki) | 0.22 nM (Ki) | Inactive | - | [10][11] |
| Enzastaurin (LY317615) | PKCβ-selective (ATP-Competitive) | 39 nM | 6 nM | 83 nM | - | 110 nM | - | - | - | - | [3][8][12][13] |
| Go 6983 | Broad Spectrum (ATP-Competitive) | 7 nM | 7 nM | 6 nM | 10 nM | - | - | - | 60 nM | 20,000 nM | [14][15][16] |
| Ruboxistaurin (LY333531) | PKCβ-selective (ATP-Competitive) | - | 4.7 nM (βI), 5.9 nM (βII) | - | - | - | - | - | - | - | [1][8] |
| Bisindolylmaleimide I (BIM-1) | Broad Spectrum (ATP-Competitive) | 20 nM | 17 nM (βI), 16 nM (βII) | 20 nM | - | - | - | - | - | - | [17][18] |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.
Visualizing the Mechanisms of Inhibition
To better understand the distinct mechanisms of these inhibitors, the following diagrams illustrate the PKC signaling pathway and the points of intervention for this compound and ATP-competitive isoform-specific inhibitors.
Figure 1. Simplified PKC signaling pathway. Ligand binding to a G-protein coupled receptor (GPCR) activates Phospholipase C (PLC), which cleaves PIP2 into DAG and IP3. IP3 triggers calcium release, and together with DAG, activates conventional PKC isoforms at the membrane, leading to substrate phosphorylation and a cellular response.
Figure 2. Mechanisms of action for this compound and isoform-specific ATP-competitive inhibitors. This compound targets the regulatory domain, while isoform-specific inhibitors typically target the catalytic domain.
Experimental Protocols
To aid in the selection and application of these inhibitors, we provide detailed methodologies for key experiments.
In Vitro PKC Kinase Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a purified PKC isoform.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, β, γ, etc.)
-
PKC substrate peptide (e.g., Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)
-
Inhibitor stocks (this compound and isoform-specific inhibitors) dissolved in DMSO
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
30°C water bath
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture by adding kinase reaction buffer, the PKC isoform, and the substrate peptide.
-
Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture. For this compound, expose the tubes to fluorescent light for 15-30 minutes at room temperature to activate the compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Place the washed P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Go 6983 | PKC inhibitor | Hello Bio [hellobio.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
A Comparative Guide: Calphostin C versus Sotrastaurin in Specific Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Protein Kinase C (PKC) inhibitors: Calphostin C and Sotrastaurin. We will delve into their mechanisms of action, isoform specificity, and their impact on key cellular signaling pathways, supported by experimental data and protocols.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in various diseases, including cancer and autoimmune disorders, making PKC isoforms attractive therapeutic targets.
This compound , a natural product derived from the fungus Cladosporium cladosporioides, is a potent and specific inhibitor of PKC.[1][2] A key characteristic of this compound is its light-dependent mechanism of action.[2] Sotrastaurin (also known as AEB071), on the other hand, is a potent, orally bioavailable, and selective pan-PKC inhibitor that has been investigated in clinical trials for immunosuppression and oncology.[3][4] This guide will objectively compare these two inhibitors to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action
This compound acts as a competitive inhibitor at the diacylglycerol (DAG) binding site within the regulatory C1 domain of PKC.[1] This interaction is crucial as it prevents the conformational changes required for PKC activation. A unique and critical feature of this compound is its photo-reactivity . Its inhibitory activity is significantly enhanced upon exposure to light, which is a crucial consideration for in vitro and in vivo experimental design.[2]
Sotrastaurin is an ATP-competitive inhibitor, binding to the C3 domain (ATP-binding site) within the catalytic domain of PKC.[3] Unlike this compound, its inhibitory activity is not dependent on light. Sotrastaurin is considered a pan-PKC inhibitor, demonstrating high affinity for multiple PKC isoforms.[5]
Quantitative Data: Inhibitory Potency
The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and Sotrastaurin against various PKC isoforms and other kinases.
Table 1: this compound Inhibitory Activity
| Target | IC50 | Notes |
| Protein Kinase C (general) | 50 nM | Potent and selective inhibition.[1][6] |
| cAMP-dependent protein kinase | >50 µM | Displays over 1000-fold selectivity for PKC.[1] |
| Tyrosine-specific protein kinase | >50 µM | Highly selective for PKC.[1] |
| Myosin light chain kinase | >5 µM | Inhibition observed at higher concentrations.[7] |
| Protein kinase A | >50 µM | Minimal inhibition at higher concentrations.[7] |
| Protein kinase G | >25 µM | Minimal inhibition at higher concentrations.[7] |
Table 2: Sotrastaurin Inhibitory Activity (Ki values)
| PKC Isoform | Ki (nM) |
| PKCθ | 0.22 |
| PKCβ | 0.64 |
| PKCα | 0.95 |
| PKCη | 1.8 |
| PKCδ | 2.1 |
| PKCε | 3.2 |
| Data sourced from MedChemExpress and Selleck Chemicals.[4][5] |
Impact on Signaling Pathways
Both this compound and Sotrastaurin significantly impact signaling pathways downstream of PKC. A primary target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a critical role in inflammation, immunity, and cell survival.
PKC isoforms, particularly PKCβ and PKCθ, are crucial for the activation of the IKK (IκB kinase) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes. By inhibiting PKC, both this compound and Sotrastaurin can effectively block this cascade.[8]
Sotrastaurin has been shown to potently inhibit T-cell activation and proliferation by blocking PKC-mediated signaling, which is critical for the activation of transcription factors like NF-κB and NFAT (Nuclear Factor of Activated T-cells).[8][9]
Below are diagrams illustrating the PKC-NF-κB signaling pathway and the points of inhibition for both compounds.
Caption: PKC-NF-κB Signaling Pathway and Inhibition by this compound and Sotrastaurin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Sotrastaurin.
In Vitro PKC Kinase Inhibition Assay (Radioactive Method)
This protocol is a standard method to determine the inhibitory activity of compounds against specific PKC isoforms.
Materials:
-
Purified recombinant PKC isoforms
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Substrate peptide (e.g., Ac-MBP(4-14))
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Lipid activator solution (e.g., phosphatidylserine and diacylglycerol)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, lipid activator solution, and the substrate peptide.
-
Add the test compound (this compound or Sotrastaurin) at various concentrations to the reaction mixture. For this compound, ensure the reaction is exposed to a consistent light source.
-
Initiate the kinase reaction by adding the purified PKC isoform and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Experimental Workflow for a Radioactive PKC Kinase Inhibition Assay.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a functional assay to assess the immunosuppressive effects of compounds on T-cell proliferation.[10]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine
-
96-well cell culture plates
-
Mitomycin C or irradiation source (for one-way MLR)
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Cell harvester and scintillation counter (for ³H-thymidine) or plate reader/flow cytometer
Procedure:
-
Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.
-
For a one-way MLR, treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.
-
Plate the "responder" PBMCs from the second donor in a 96-well plate.
-
Add the treated "stimulator" PBMCs to the wells containing the responder cells.
-
Add this compound or Sotrastaurin at various concentrations to the co-culture.
-
Incubate the plate for 4-5 days at 37°C in a humidified CO₂ incubator.
-
For the final 18-24 hours of incubation, add ³H-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method to assess proliferation according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of T-cell proliferation and determine the IC50 value.
Western Blot Analysis of PKC Substrate Phosphorylation
This method is used to assess the in-cell activity of PKC by measuring the phosphorylation of its downstream substrates.
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound or Sotrastaurin
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total form of the substrate protein (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound or Sotrastaurin for the desired time. Remember to expose this compound-treated cells to light.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
Conclusion
This compound and Sotrastaurin are both potent inhibitors of Protein Kinase C, but they exhibit distinct characteristics that make them suitable for different research applications.
This compound is a highly selective PKC inhibitor with a unique light-dependent mechanism. This property can be exploited for spatiotemporal control of PKC inhibition in experimental systems. However, its photo-reactivity also necessitates careful experimental design to ensure consistent results. At higher concentrations, it can inhibit other kinases.[7]
Sotrastaurin is a potent, orally available pan-PKC inhibitor with a well-characterized isoform selectivity profile. Its lack of light dependency and its clinical relevance make it a valuable tool for in vivo studies and for investigating the therapeutic potential of broad PKC inhibition. It demonstrates high selectivity for PKC over other kinases.[5]
The choice between this compound and Sotrastaurin will ultimately depend on the specific research question, the experimental system, and the desired level of control over PKC inhibition. This guide provides the foundational information to make an informed decision.
References
- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 7. This compound, Cladosporium cladosporioides A cell permeable, highly specific inhibitor of protein kinase C (IC50 = 50 nM) that interacts with the protein′s regulatory domain by competing at the binding site of diacylglycerol and phorbol esters. | 121263-19-2 [sigmaaldrich.com]
- 8. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
Validating the Apoptotic Pathway Induced by Calphostin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic pathway induced by Calphostin C, a potent photoactivatable protein kinase C (PKC) inhibitor, with other well-established apoptosis-inducing agents. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.
Unraveling the Apoptotic Mechanism of this compound
This compound is a valuable tool for inducing apoptosis in a variety of cancer cell lines.[1] Its mechanism of action is multifaceted, primarily initiated by inducing endoplasmic reticulum (ER) stress, a process that is not mimicked by the catalytic PKC inhibitor staurosporine.[1] This ER stress, characterized by the formation of ER-derived vacuoles and impaired glycoprotein export, triggers a cascade of events leading to programmed cell death.[1]
The apoptotic pathway activated by this compound is caspase-dependent, marked by the early activation of the initiator caspase-9 and the executioner caspase-7.[1] This activation coincides with the cleavage of poly(ADP-ribose)polymerase (PARP), a hallmark of apoptosis.[1] While this compound is a known PKC inhibitor, evidence suggests that its apoptotic effects can also be independent of PKC inhibition, pointing to a more complex mechanism involving other cellular targets.[1][2]
A key downstream signaling node in this compound-induced apoptosis is the c-Jun N-terminal kinase (JNK) pathway.[1][3] Activation of the JNK pathway can lead to the phosphorylation of Bcl-2 family members, tipping the balance towards a pro-apoptotic state.[3] This is further supported by observations that this compound can induce the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and the subsequent formation of the apoptosome.[2] Furthermore, this compound has been shown to down-regulate the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4]
In certain contexts, this compound can act synergistically with other chemotherapeutic agents. For instance, in lymphoma cells expressing high levels of phosphorylated Bcl-2, co-incubation with this compound and the topoisomerase II inhibitor VP-16 (etoposide) leads to a significant increase in DNA fragmentation, coinciding with the downregulation of serine-phosphorylated Bcl-2.[5]
Comparative Performance of Apoptosis Inducers
To provide a quantitative comparison of this compound with other apoptosis-inducing agents, the following tables summarize key performance indicators across various cell lines and experimental conditions.
| Apoptosis Inducer | Cell Line | IC50 for Apoptosis Induction | Reference |
| This compound | Human Glioma Cells | 100 nM (DNA fragmentation) | |
| This compound | Human Coronary Artery Smooth Muscle Cells | ~50 nM (TUNEL assay) | [6] |
| Staurosporine | Human Glioma Cells | >200 nM (DNA fragmentation) | |
| VP-16 (Etoposide) | CCRF-CEM (Lymphoma) | 40 µg/mL (DNA fragmentation) | [5] |
Table 1: Comparative IC50 Values for Apoptosis Induction. This table highlights the concentration of each compound required to induce apoptosis in 50% of the cell population under the specified assay conditions.
| Apoptosis Inducer | Cell Line | Treatment Conditions | Percentage of Apoptotic Cells | Assay Method | Reference |
| This compound | Human Coronary Artery Smooth Muscle Cells | 50 nM, 6 hours | ~20% | TUNEL | [6] |
| This compound | Human Coronary Artery Smooth Muscle Cells | 50 nM, 8 hours | 44.58 ± 8.08% | TUNEL | [6] |
| This compound | Human Coronary Artery Smooth Muscle Cells | 50 nM, 10 hours | 47.54 ± 1.66% | TUNEL | [6] |
| This compound | Human Coronary Artery Smooth Muscle Cells | 50 nM, 12 hours | 78.1 ± 11.9% | TUNEL | [6] |
| VP-16 (Etoposide) | CCRF-CEM (Lymphoma) | 40 µg/mL, 6 hours | 26.9% (of total DNA) | DNA Fragmentation | [5] |
| VP-16 + this compound | OZ (Lymphoma) | 40 µg/mL VP-16 + 0.2 µg/mL this compound, 6 hours | 13.5% (of total DNA) | DNA Fragmentation | [5] |
Table 2: Percentage of Apoptotic Cells Induced by Different Agents. This table provides a direct comparison of the apoptotic efficacy of this compound, alone or in combination, against another common chemotherapeutic agent.
Experimental Protocols for Apoptosis Validation
Accurate validation of the apoptotic pathway requires robust and well-defined experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.
Annexin V-FITC / Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases-3 and -7.
-
Cell Lysis:
-
Plate cells in a 96-well plate and treat with the apoptosis-inducing agent.
-
Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide) directly to the wells. The reagent also contains a lysis agent.
-
Incubate at room temperature for 1-2 hours.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to assess the expression levels of pro- and anti-apoptotic proteins.
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, or other proteins of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Fractionation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Perform Western blotting on both the cytosolic and mitochondrial fractions as described above, using an antibody specific for cytochrome c.
-
An increase in cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates its release from the mitochondria.
-
Visualizing the Pathways and Workflows
To further clarify the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for validating apoptosis.
References
- 1. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of stress-activated protein kinase/c-Jun NH2-terminal kinase and p38 kinase in this compound-induced apoptosis requires caspase-3-like proteases but is dispensable for cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synergistically induces apoptosis with VP-16 in lymphoma cells which express abundant phosphorylated Bcl-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a rapid and strong inducer of apoptosis in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Calphostin C: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Calphostin C, a potent inhibitor of Protein Kinase C (PKC), is a valuable tool in cellular signaling research. Its unique light-dependent mechanism of action and high affinity for the regulatory domain of PKC set it apart from many ATP-competitive kinase inhibitors. However, a thorough understanding of its kinase selectivity is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by available experimental data.
Kinase Inhibition Profile of this compound
This compound exhibits remarkable selectivity for Protein Kinase C. Early studies highlighted its potent inhibition of PKC with an IC50 value of approximately 0.05 µM.[1][2] In contrast, its inhibitory activity against other kinases, such as cAMP-dependent protein kinase (PKA) and tyrosine-specific protein kinase, is significantly lower, with IC50 values exceeding 50 µM, indicating a selectivity of over 1000-fold.[1][2]
The following table summarizes the known inhibitory concentrations of this compound against its primary target and other kinases.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. PKC | Reference |
| Protein Kinase C (PKC) | 0.05 | 1x | [1][2] |
| c-AMP-dependent Protein Kinase (PKA) | > 50 | > 1000x | [1][2] |
| Tyrosine-specific Protein Kinase | > 50 | > 1000x | [1][2] |
| Glycogen Synthase Kinase 3α (GSK-3α) | ~ 1 | ~ 20x |
Experimental Methodologies
The determination of kinase inhibition profiles is critical for characterizing the selectivity of compounds like this compound. A widely used method for this purpose is the in vitro kinase inhibition assay. Below is a detailed protocol for a representative radiometric kinase assay that can be adapted to assess the inhibitory activity of this compound against a panel of kinases.
Detailed Protocol: In Vitro Radiometric Kinase Assay
This protocol outlines the steps to measure the activity of a specific kinase in the presence of varying concentrations of an inhibitor, such as this compound, by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.
Materials:
-
Purified recombinant kinase
-
Specific substrate peptide for the kinase
-
This compound (or other inhibitor) stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-mercaptoethanol, 0.1 mM EDTA)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP stock solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in DMSO. A final DMSO concentration in the assay should be kept constant (e.g., 1%) across all reactions to avoid solvent effects.
-
Prepare a kinase master mix containing the kinase reaction buffer, the specific substrate peptide, and the purified kinase.
-
Prepare an ATP master mix containing the kinase reaction buffer, unlabeled ATP, and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add the desired volume of the this compound dilution or DMSO (for the control).
-
Add the kinase master mix to each tube.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP master mix. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a phosphocellulose P81 paper square. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the P81 paper squares multiple times (e.g., 3-4 times for 5-10 minutes each) in the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper squares into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Signaling and Experimental Processes
To further illustrate the context of this compound's activity, the following diagrams, generated using the DOT language, depict the canonical Protein Kinase C signaling pathway and a typical workflow for determining kinase inhibitor cross-reactivity.
Caption: Protein Kinase C (PKC) Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Determining Kinase Inhibitor Cross-Reactivity.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a potent photodependent protein kinase C inhibitor, on the proliferation of glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Calphostin C Effects: A Comparative Guide to Genetic Knockdown of PKC
A critical aspect of pharmacological research is the validation of a compound's specificity and mechanism of action. Calphostin C, a widely used inhibitor of Protein Kinase C (PKC), serves as a classic example where genetic knockdown techniques are invaluable for confirming its on-target effects and uncovering potential off-target activities. This guide provides a comprehensive comparison of using genetic knockdown of PKC versus the pharmacological inhibitor this compound, offering researchers objective data and detailed protocols to inform their experimental design.
Executive Summary
This guide directly compares the use of siRNA-mediated genetic knockdown of Protein Kinase C (PKC) with the pharmacological inhibitor this compound for studying PKC signaling. While this compound is a potent inhibitor, evidence reveals it can induce significant off-target effects, most notably endoplasmic reticulum (ER) stress, which can confound experimental results. Genetic knockdown, particularly with siRNA, offers a more specific approach to elucidating the direct consequences of PKC inhibition. This guide presents a side-by-side analysis of their specificity, mechanism of action, and potential for off-target effects, supported by quantitative data and detailed experimental protocols.
Comparison of this compound and PKC siRNA Knockdown
| Feature | This compound | Genetic Knockdown (siRNA) |
| Target Specificity | Primarily targets the regulatory C1 domain of conventional and novel PKC isoforms.[1][2] However, it can also affect other proteins with C1 domains. | Highly specific to the target PKC isoform's mRNA sequence. Can be designed to target specific isoforms (e.g., PKCα, PKCβ, etc.).[3] |
| Mechanism of Action | Competes with diacylglycerol (DAG) and phorbol esters for binding to the C1 domain, preventing PKC activation.[1][2] Its inhibitory action is light-dependent.[4] | Induces degradation of the target PKC mRNA through the RNA-induced silencing complex (RISC), leading to reduced protein expression.[5] |
| Off-Target Effects | Induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) independent of PKC inhibition. At high concentrations, it can paradoxically activate PKC. May inhibit other cellular processes. | Minimal off-target effects with well-designed siRNAs. Potential for off-target effects can be mitigated by using multiple siRNAs targeting different regions of the same mRNA and appropriate controls.[6] |
| Temporal Control | Rapid onset of inhibition upon addition to cells. Effects are generally reversible upon removal of the compound. | Slower onset of action, typically requiring 24-72 hours for significant protein knockdown.[3] Effects are transient and last for several days. |
| Dose-Response | Effects are dose-dependent. The IC50 for PKC inhibition is approximately 0.05 µM.[1] | The extent of knockdown is dependent on the siRNA concentration and transfection efficiency. |
Quantitative Data Summary
The following table summarizes key quantitative data comparing the effects of this compound and PKC siRNA knockdown.
| Parameter | This compound | PKC siRNA Knockdown | Reference Cell Type |
| IC50 for PKC Inhibition | ~50 nM | Not Applicable | In vitro kinase assays[1] |
| Effective Concentration for Cell Migration Inhibition | 100 nM | 50 nM | MM-RU human metastatic melanoma cells[7] |
| Observed Protein Knockdown | Not Applicable | ~70-90% reduction in protein levels | Various cell lines[8][9] |
| Induction of Apoptosis | Yes (can be PKC-independent) | Yes (demonstrates a direct role of PKC in apoptosis) | Esophageal squamous cell carcinoma cells[10] |
Signaling Pathways
To visually represent the mechanisms discussed, the following diagrams illustrate the canonical PKC signaling pathway and the off-target ER stress pathway induced by this compound.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of PKCα and Validation by Western Blot
This protocol describes the transient knockdown of PKCα in a human cell line (e.g., HEK293T) using siRNA followed by validation of knockdown efficiency via Western blotting.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
PKCα-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
Lipofectamine RNAiMAX transfection reagent
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-PKCα and anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation (per well):
-
In a sterile tube, dilute 50 pmol of PKCα siRNA or control siRNA into 250 µL of Opti-MEM.
-
In a separate sterile tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 2 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Protein Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting:
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PKCα and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities to determine the percentage of PKCα knockdown relative to the control siRNA-treated cells, normalized to β-actin.
Protocol 2: this compound Treatment and Apoptosis Assay
This protocol details the treatment of cells with this compound and subsequent analysis of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[11][12]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
RPMI-1640 medium with 10% FBS
-
This compound (1 mM stock in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 1 µM. Include a DMSO vehicle control.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.
-
Expose the cells to ambient fluorescent light for the duration of the treatment to ensure the photoactivation of this compound.[4]
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in the this compound-treated samples to the vehicle control.
-
Conclusion
The validation of pharmacological inhibitor effects through genetic knockdown is a cornerstone of rigorous scientific inquiry. In the case of this compound, while it remains a useful tool for the acute inhibition of PKC, its potential for off-target effects, particularly the induction of ER stress, necessitates careful interpretation of experimental data. The use of siRNA-mediated knockdown of specific PKC isoforms provides a more precise and specific method to dissect the roles of these kinases in cellular processes. By employing both techniques in parallel and utilizing the detailed protocols provided, researchers can confidently validate the on-target effects of this compound and gain a deeper understanding of the complex signaling networks governed by PKC.
References
- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. siRNA Knockdown | Proteintech Group [ptglab.com]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi-mediated knockdown of protein kinase C-alpha inhibits cell migration in MM-RU human metastatic melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. siRNA Knockdown of RRM2 Effectively Suppressed Pancreatic Tumor Growth Alone or Synergistically with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shRNA‑mediated knockdown of KNTC1 suppresses cell viability and induces apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. scispace.com [scispace.com]
Safety Operating Guide
Essential Guide to Handling Calphostin C: Safety, Protocols, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, use, and disposal of Calphostin C, a potent, light-sensitive inhibitor of Protein Kinase C (PKC). Adherence to these procedures is critical to ensure personnel safety and experimental integrity.
Immediate Safety and Handling Precautions
This compound is a potent biochemical reagent whose toxicological properties have not been exhaustively investigated.[1] Therefore, it should be handled with care in a laboratory setting approved for research with chemical hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential when working with this compound to minimize exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Inner and outer chemical-resistant gloves.[3] | Provides a barrier against direct skin contact and potential absorption. |
| Eye Protection | Chemical splash goggles or a face shield | Must provide a complete seal around the eyes.[4] | Protects against splashes of solutions containing this compound. |
| Body Protection | Laboratory coat | Standard lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when handling the powder form to avoid inhalation.[1] | Mitigates the risk of inhaling fine particles. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄₄H₃₈O₁₄ | [5] |
| Molecular Weight | 790.8 g/mol | [5][6] |
| CAS Number | 121263-19-2 | [5] |
| Appearance | Dark red solid | [2] |
| Solubility | Soluble in DMSO, ethanol, and DMF | [2][5] |
| Storage Temperature | -20°C | [1][6] |
| IC₅₀ for Protein Kinase C (PKC) | 50 nM | [5] |
| IC₅₀ for Protein Kinase A (PKA) | > 50 µM | |
| IC₅₀ for Phospholipase D₁ and D₂ | 100 nM | [5] |
| Subcutaneous TDLO (rat) | 1,579 ng/kg | |
| Intracerebral TDLO (mouse) | 4,000 ng/kg |
Experimental Protocol: Inhibition of PKC in Cultured Cells
This protocol outlines a general procedure for treating adherent mammalian cells with this compound to inhibit PKC activity.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Adherent mammalian cells (e.g., MCF-7)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Cell culture plates
-
Fluorescent light source
Procedure:
-
Prepare a Stock Solution:
-
In a biological safety cabinet, carefully weigh out the desired amount of this compound powder.
-
Reconstitute the powder in anhydrous DMSO to create a stock solution (e.g., 1 mM).
-
Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C.
-
-
Cell Seeding:
-
The day before the experiment, seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells in the dark for 30 minutes to allow for cellular uptake of the compound.[7]
-
-
Photoactivation:
-
Post-Activation Incubation and Analysis:
-
Following photoactivation, return the cells to the incubator for the desired experimental duration.
-
Proceed with downstream analyses, such as Western blotting for PKC substrate phosphorylation or cell viability assays.
-
Signaling Pathway and Disposal Plan
Mechanism of Action:
This compound is a specific inhibitor of Protein Kinase C (PKC).[9] Its inhibitory action is light-dependent and occurs through competition with diacylglycerol (DAG) and phorbol esters at their binding site on the regulatory domain of PKC.[5] This prevents the activation of PKC and subsequent downstream signaling events.
Caption: Mechanism of this compound action on the Protein Kinase C signaling pathway.
Operational and Disposal Plan:
Spill Management:
-
Small Spills (Powder): If a small amount of this compound powder is spilled, cover it with wet paper towels to minimize dust generation.[1] Carefully pick up the material and place it in a properly labeled, sealed container for disposal.
-
Liquid Spills: For spills of this compound solutions, absorb the liquid with an inert material and place it in a sealed container for disposal.
-
In all cases, decontaminate the area with soap and water.
Waste Disposal:
-
Unused Product and Contaminated Materials: All waste, including unused this compound, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.[1][10]
-
Place all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][11] Do not discard this compound down the drain.[2]
References
- 1. agscientific.com [agscientific.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. agscientific.com [agscientific.com]
- 7. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stanfordhealthcare.org [stanfordhealthcare.org]
- 11. stanfordhealthcare.org [stanfordhealthcare.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
